Quizartinib Dihydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for acute myeloid leukemia and has 2 investigational indications. This drug has a black box warning from the FDA.
See also: Quizartinib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. |
|---|---|
CAS No. |
1132827-21-4 |
Molecular Formula |
C29H34Cl2N6O4S |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H |
InChI Key |
DHYPGRVMIOATAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl |
Appearance |
Yellow to orange solid powder |
Other CAS No. |
950769-58-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220.2HCl; Quizartinib; Quizartinib HCl; Quizartinib dihydrochloride.. |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Quizartinib (AC220): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (ITD) mutations. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of quizartinib. It details the medicinal chemistry efforts that led to its development from a bis-aryl urea lead compound, outlines a comprehensive synthetic route, and presents key quantitative data on its biological activity. Furthermore, this guide includes detailed experimental protocols for relevant assays and visualizes critical signaling pathways and workflows to support further research and development in this area.
Discovery and Lead Optimization
The development of quizartinib originated from a screening effort to identify potent and selective FLT3 inhibitors. Early FLT3 inhibitors often lacked specificity, leading to off-target effects and limiting their therapeutic window. The initial lead compound was a bis-aryl urea derivative, which, while potent, required optimization to enhance its pharmacokinetic properties and water solubility.
Medicinal chemistry efforts focused on modifying the lead structure to improve its drug-like characteristics. This involved the removal of a carboxamide group and the introduction of a morpholinoethoxy group to increase solubility.[1] This structure-activity relationship (SAR) guided optimization led to the identification of AC220, later named quizartinib, which demonstrated superior potency, selectivity, and pharmacokinetic profile compared to the initial lead and other contemporary FLT3 inhibitors.[1]
Chemical Synthesis of Quizartinib
The chemical synthesis of quizartinib (N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl}urea) can be accomplished through a multi-step process. A representative synthetic route is outlined below, based on reported methods.[4][5]
Synthesis Workflow
Caption: Synthetic workflow for quizartinib.
Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][3]benzothiazole-2-yl]aniline (Intermediate 9)
-
Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (4) : 4-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine hydrochloride via nucleophilic substitution.[5]
-
Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline (5) : The nitro group of intermediate 4 is reduced to an amine by hydrogenation using a palladium on carbon (Pd/C) catalyst.[5]
-
Step 3: Synthesis of 7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][2][3]benzothiazole (8) : Intermediate 5 undergoes a two-step cyclization to form the imidazo[2,1-b][2][3]benzothiazole core.[5]
-
Step 4: Synthesis of Intermediate 9 : The nitro group of intermediate 8 is reduced using iron powder and ammonium chloride to yield the key aniline intermediate 9 .[5]
Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (Intermediate 11)
3-amino-5-t-butyl-isoxazole is treated with phenyl chloroformate to produce the carbamate intermediate 11 .[5]
Final Synthesis of Quizartinib
Intermediate 9 is reacted with intermediate 11 to form the final product, quizartinib, which can then be converted to its dihydrochloride salt.[5] The overall yield reported for this route is approximately 55% based on the initial starting material, 4-nitrophenol.[5]
Mechanism of Action
Quizartinib is a type II tyrosine kinase inhibitor that selectively targets the FLT3 receptor.[6] It binds to the inactive conformation of the FLT3 kinase domain, adjacent to the ATP-binding pocket, thereby preventing the receptor from adopting its active conformation.[4] This inhibition of FLT3 autophosphorylation blocks downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. The suppression of these pathways ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemic cells.
FLT3 Signaling Pathway and Inhibition by Quizartinib
Caption: Quizartinib inhibits FLT3 signaling.
Quantitative Data
The biological activity of quizartinib has been extensively characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition and Cellular Activity of Quizartinib
| Parameter | Value | Cell Line/System | Reference(s) |
| FLT3 Binding Affinity (Kd) | 1.6 nM | Biochemical Assay | [7] |
| FLT3-WT Autophosphorylation IC50 | 4.2 nM | RS4;11 cells | [8] |
| FLT3-ITD Autophosphorylation IC50 | 1.1 nM | MV4-11 cells | [8] |
| MV4-11 Cell Proliferation IC50 | 0.56 nM | MV4-11 (FLT3-ITD) | [9] |
| MOLM-13 Cell Proliferation IC50 | 0.62 nM | MOLM-13 (FLT3-ITD) | [10] |
| MOLM-14 Cell Proliferation IC50 | 0.38 nM | MOLM-14 (FLT3-ITD) | [10] |
Table 2: Kinase Selectivity of Quizartinib
| Kinase | Kd (nM) | Reference(s) |
| FLT3 | 1.6 | [7] |
| KIT | <10 | [11] |
| PDGFRα | >10-fold selective vs FLT3 | [8] |
| PDGFRβ | >10-fold selective vs FLT3 | [8] |
| RET | >10-fold selective vs FLT3 | [8] |
| CSF-1R | >10-fold selective vs FLT3 | [8] |
Table 3: Clinical Trial Efficacy Data (QuANTUM-First Trial)
| Endpoint | Quizartinib + Chemo | Placebo + Chemo | HR (95% CI) | p-value | Reference(s) |
| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62-0.98) | 0.032 | [12] |
| Complete Remission (CR) Rate | 55% | 55% | - | - | |
| Median Duration of CR | 38.6 months | 12.4 months | - | - |
Experimental Protocols
FLT3 Kinase Inhibition Assay (FLT3 Autophosphorylation)
Objective: To determine the in vitro potency of quizartinib in inhibiting FLT3 autophosphorylation in a cellular context.
Materials:
-
FLT3-expressing leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for FLT3-WT)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Quizartinib stock solution (in DMSO)
-
FLT3 ligand (for FLT3-WT stimulation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-FLT3, anti-total-FLT3
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture FLT3-expressing cells to the desired density.
-
For ligand-induced phosphorylation, serum-starve cells (e.g., 0.5% FBS overnight).
-
Treat cells with a serial dilution of quizartinib for a specified time (e.g., 2 hours).
-
For FLT3-WT cells, stimulate with FLT3 ligand (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against phospho-FLT3 and total FLT3.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize phospho-FLT3 signal to total FLT3.
-
Plot the percentage of inhibition against quizartinib concentration and determine the IC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of quizartinib on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, MOLM-14)
-
Cell culture medium
-
Quizartinib stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of quizartinib to the wells. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the DMSO control (100% viability).
-
Plot the percentage of viability against quizartinib concentration and determine the IC50 value.
-
Conclusion
Quizartinib (AC220) represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its discovery through a focused medicinal chemistry effort resulted in a highly potent and selective FLT3 inhibitor with favorable pharmacokinetic properties. The chemical synthesis of quizartinib is a multi-step process that has been optimized for efficiency. Its mechanism of action, involving the inhibition of FLT3 autophosphorylation and downstream signaling, is well-characterized. The quantitative data from preclinical and clinical studies underscore its efficacy. This technical guide provides a comprehensive resource for researchers in the field of oncology and drug development, offering detailed insights into the science behind quizartinib and practical protocols for its further investigation.
References
- 1. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 3. ch.promega.com [ch.promega.com]
- 4. Synthesis of Quizartinib [cjph.com.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Quizartinib: A Deep Dive into a Potent FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[1] Its discovery and development represent a significant advancement in targeted cancer therapy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of quizartinib, detailing the molecular interactions, experimental methodologies, and signaling pathways that underpin its therapeutic efficacy.
Core Structure and Mechanism of Action
Quizartinib is a type II kinase inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[2][3] This binding mode prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent autophosphorylation. The core chemical structure of quizartinib is an imidazo[2,1-b][4][5]benzothiazole scaffold.[6] This heterocyclic system, coupled with a diaryl urea moiety, is crucial for its high-affinity binding to the FLT3 kinase.[3]
The inhibition of FLT3 autophosphorylation by quizartinib disrupts downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[7] This ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activities of quizartinib and its major active metabolite, AC886, against FLT3 and other kinases. The data highlights the high potency and selectivity of quizartinib for its primary target.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Quizartinib (AC220) | FLT3-ITD | Cell-based (MV4-11) | 0.40 - 1.1 | [8][9] |
| Quizartinib (AC220) | FLT3 (Wild-Type) | Cell-based (RS4;11) | 4.2 | [8] |
| AC886 (Metabolite) | FLT3-ITD | Cell-based (MV4-11) | 0.21 | [9] |
| AC886 (Metabolite) | FLT3 (Wild-Type) | Cell-based | - | - |
| Compound | Target | Assay Type | Kd (nM) | Reference |
| Quizartinib (AC220) | FLT3 | Binding Assay | 1.6 - 3.3 | [2][3] |
| AC886 (Metabolite) | FLT3 | Binding Assay | 1.1 | [3] |
| Quizartinib (AC220) | KIT | Binding Assay | <10 | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key assays used in the characterization of quizartinib and its analogs.
FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to the FLT3 kinase.
Materials:
-
FLT3 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Compound (e.g., Quizartinib)
-
Kinase Buffer A
-
384-well plate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer A to a 3X final concentration.
-
Kinase/Antibody Mixture: Prepare a solution containing FLT3 kinase and Eu-anti-Tag antibody in Kinase Buffer A at 3X the final desired concentration.
-
Tracer Solution: Prepare the Kinase Tracer at a 3X final concentration in Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture.
-
Initiation: Add 5 µL of the tracer solution to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor) and plot against the compound concentration to determine the IC50 value.[5]
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
AML cell line (e.g., MV4-11)
-
Cell culture medium
-
Test Compound (e.g., Quizartinib)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed the AML cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.[2][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of quizartinib's SAR.
Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.
Caption: Quizartinib Drug Discovery and Development Workflow.
Conclusion
The development of quizartinib is a testament to the power of structure-based drug design and a deep understanding of kinase biology. Its high potency and selectivity for FLT3 are a direct result of meticulous SAR studies that optimized the interactions between the drug and its target. The methodologies and data presented in this guide provide a framework for researchers in the field of kinase inhibitor discovery and development, highlighting the critical interplay between chemical structure, biological activity, and clinical efficacy. Further research into overcoming resistance mechanisms will continue to refine the therapeutic application of quizartinib and inform the design of next-generation FLT3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
The Early Preclinical Development of Quizartinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib (formerly AC220) is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations, a patient population with a historically poor prognosis. This technical guide provides an in-depth overview of the critical preclinical studies that underpinned the clinical development of quizartinib, focusing on its mechanism of action, key in vitro and in vivo data, and the experimental methodologies employed.
Mechanism of Action
Quizartinib is a type II tyrosine kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase.[1] This binding occurs in the juxtamembrane region, which is adjacent to the ATP-binding pocket, thereby preventing the kinase from adopting its active state and inhibiting autophosphorylation.[2][3] This targeted inhibition effectively blocks the downstream signaling cascades that are constitutively activated by FLT3-ITD mutations, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, ultimately leading to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[3][4]
A significant contributor to the in vivo activity of quizartinib is its major active metabolite, AC886.[5][6] Preclinical studies have shown that AC886 is formed through cytochrome P450 3A (CYP3A)-mediated metabolism and exhibits potency and selectivity for FLT3 similar to that of the parent compound.[4][5]
Quantitative Preclinical Data
The preclinical efficacy of quizartinib and its active metabolite, AC886, has been rigorously quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these foundational experiments.
Table 1: In Vitro Kinase Binding Affinity and Inhibitory Activity
| Compound | Target | Assay Type | Value | Unit | Reference(s) |
| Quizartinib | FLT3 | Binding Affinity (Kd) | 1.6 - 3.3 | nM | [3][7] |
| AC886 | FLT3 | Binding Affinity (Kd) | 1.1 | nM | [3] |
| Quizartinib | FLT3 (Wild-Type) | Autophosphorylation IC50 (MV4-11 cells) | 4.2 | nM | [7] |
| Quizartinib | FLT3-ITD | Autophosphorylation IC50 (MV4-11 cells) | 1.1 | nM | [7] |
| Quizartinib | FLT3 | Phosphorylation IC50 (MV4-11 cells) | 0.50 | nM | [8][9] |
| AC886 | FLT3 | Phosphorylation IC50 (MV4-11 cells) | 0.18 | nM | [8][9] |
Table 2: In Vitro Anti-proliferative Activity in FLT3-ITD+ AML Cell Lines
| Cell Line | Compound | IC50 | Unit | Reference(s) |
| MV4-11 | Quizartinib | 0.40 | nM | [3] |
| MV4-11 | AC886 | 0.21 | nM | [10] |
| MOLM-13 | Quizartinib | 0.89 | nM | [3] |
| MOLM-13 | AC886 | 0.36 | nM | [10] |
| MOLM-14 | Quizartinib | 0.73 | nM | [3] |
| MOLM-14 | AC886 | 0.23 | nM | [10] |
Table 3: In Vivo Antitumor Efficacy in AML Xenograft Models
| Model | Compound | Dose Range | Efficacy Metric | Value | Unit | Reference(s) |
| MV4-11 Xenograft (NOD/SCID mice) | Quizartinib | 0.3 - 10 | EC90 | 0.73 | mg/kg | [5][8] |
| MV4-11 Xenograft (NOD/SCID mice) | AC886 | 0.3 - 10 | EC90 | 0.92 | mg/kg | [5][8] |
| FLT3-ITD+ Xenograft | Quizartinib | ≥1 | Tumor Regression | - | - | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the core experimental protocols used in the early evaluation of quizartinib.
Kinase Selectivity Profiling (KINOMEscan™)
The kinase selectivity of quizartinib was assessed using the KINOMEscan™ platform (DiscoverX), a competitive binding assay.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.
-
Protocol Outline:
-
Quizartinib was prepared at a specified concentration and incubated with the kinase-phage constructs.
-
The mixture was then added to wells containing the immobilized ligand.
-
After an incubation period to allow for binding competition, the wells were washed to remove unbound components.
-
The amount of DNA-tagged kinase remaining bound to the immobilized ligand was quantified by qPCR.
-
Results were typically expressed as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) were calculated from these binding competition data.[6]
Cell Viability and Proliferation Assays
The anti-proliferative effects of quizartinib on AML cell lines were primarily determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Assay Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luciferase reaction generates a luminescent signal that is proportional to the amount of ATP present.[11]
-
Protocol Outline:
-
Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[12]
-
Cell Seeding: Cells were seeded into opaque-walled 96-well plates at a predetermined density.
-
Compound Treatment: Cells were treated with a range of concentrations of quizartinib or AC886 (typically from 0.153 to 10,000 nM) and incubated for a specified period (e.g., 3 days).[8]
-
Assay Procedure:
-
The plates were equilibrated to room temperature.[13]
-
A volume of CellTiter-Glo® Reagent equal to the culture medium volume was added to each well.[13]
-
The contents were mixed on an orbital shaker to induce cell lysis.[13]
-
After a brief incubation to stabilize the luminescent signal, the luminescence was read using a plate luminometer.[13]
-
-
Data Analysis: The luminescent signal was used to calculate the percentage of viable cells relative to a vehicle-treated control. IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blotting for FLT3 and Downstream Signaling
Western blotting was employed to assess the inhibitory effect of quizartinib on the phosphorylation of FLT3 and its downstream signaling proteins.
-
Protocol Outline:
-
Cell Treatment: AML cells (e.g., MV4-11, MOLM-14) were treated with various concentrations of quizartinib, AC886, or a DMSO control for a specified duration (e.g., 2 hours).[8]
-
Cell Lysis: Cells were harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (for p-FLT3): For enhanced detection of phosphorylated FLT3, immunoprecipitation was performed using an anti-FLT3 antibody.[9]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK1/2.[8][14]
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vivo Xenograft Studies
The antitumor activity of quizartinib in a living organism was evaluated using mouse xenograft models.
-
Protocol Outline:
-
Animal Model: Immunocompromised mice, such as NOD/SCID or NSG mice, were used to prevent rejection of the human tumor cells.[5][8][12]
-
Cell Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) were injected either subcutaneously into the flank or intravenously via the tail vein.[5][12]
-
Tumor Growth and Monitoring: For subcutaneous models, tumor volume was monitored regularly using caliper measurements and calculated using a standard formula (e.g., (length x width²) / 2). For intravenous models, disease progression was monitored by assessing animal health and, in some cases, through bioluminescence imaging.[15]
-
Drug Administration: Once tumors were established or leukemia was engrafted, mice were randomized into treatment and control groups. Quizartinib, AC886, or a vehicle control was administered orally, typically once daily, at specified doses (e.g., 0.3 to 10 mg/kg).[5][8]
-
Efficacy Endpoints: The primary efficacy endpoints included tumor growth inhibition, reduction in tumor burden, and prolongation of survival. Animal body weight was also monitored as a measure of toxicity.[5][8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples were collected at various time points after drug administration to determine the concentrations of quizartinib and AC886. Tumor tissue could also be collected to assess the inhibition of FLT3 phosphorylation in vivo.
-
Visualizations of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the FLT3 signaling pathway, a typical experimental workflow for in vitro screening, and the logical progression of quizartinib's early preclinical development.
Caption: FLT3-ITD signaling pathway and the inhibitory action of quizartinib.
Caption: Workflow for in vitro cell viability screening of quizartinib.
Caption: Logical flow of early preclinical development for quizartinib.
Conclusion
The early preclinical development of quizartinib was characterized by a systematic and rigorous evaluation of its potency, selectivity, and mechanism of action. The in vitro studies conclusively demonstrated its nanomolar efficacy against FLT3-ITD positive AML cells, which was further validated by significant antitumor activity in in vivo xenograft models. These foundational studies, employing the detailed experimental protocols outlined in this guide, provided a strong rationale for the clinical investigation of quizartinib and ultimately led to its approval as a targeted therapy for a patient population with a critical unmet medical need. The data and methodologies presented herein serve as a comprehensive resource for researchers in the field of targeted cancer therapy and drug development.
References
- 1. CDC25A governs proliferation and differentiation of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Food on the Pharmacokinetics of Quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ch.promega.com [ch.promega.com]
- 14. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Methodological & Application
Application Notes and Protocols: Assessing Cell Viability in AML Cell Lines with Quizartinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays with quizartinib, a potent and selective second-generation FLT3 inhibitor, in Acute Myeloid Leukemia (AML) cell lines. The provided protocols and data are intended to facilitate the assessment of quizartinib's anti-leukemic activity and to serve as a foundational method for further preclinical investigations.
Introduction
Quizartinib is an FDA-approved therapeutic agent for relapsed/refractory AML harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.[1][2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells.[3] Quizartinib effectively inhibits FLT3 kinase activity by binding to the ATP-binding site of the receptor, thereby blocking downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3][4] This inhibition ultimately leads to apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][3][4] The assessment of cell viability is a critical step in evaluating the efficacy of targeted therapies like quizartinib.
Data Presentation: In Vitro Inhibitory Activity of Quizartinib
The following table summarizes the 50% inhibitory concentration (IC50) values of quizartinib in various FLT3-ITD positive AML cell lines, demonstrating its potent anti-leukemic activity at nanomolar concentrations.
| AML Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.40 | [5] |
| MOLM-13 | FLT3-ITD | 0.89 | [5] |
| MOLM-14 | FLT3-ITD | 0.73 | [5] |
| MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | [6] |
| MOLM-14 | FLT3-ITD | 0.38 ± 0.06 | [6] |
| MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [6] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of FLT3 and the mechanism of action of quizartinib. In AML cells with FLT3-ITD mutations, the receptor is constitutively active, leading to the activation of downstream pro-survival pathways. Quizartinib inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals.
Caption: FLT3 signaling pathway and quizartinib's mechanism of action.
Experimental Protocols
This section provides detailed protocols for two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are suitable for determining the cytotoxic and cytostatic effects of quizartinib on AML cell lines cultured in suspension.
Experimental Workflow
The general workflow for assessing the effect of quizartinib on AML cell viability is depicted below.
Caption: General experimental workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quizartinib stock solution (in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of quizartinib in complete culture medium. It is recommended to start with a high concentration (e.g., 1000 nM) and perform 1:3 or 1:10 serial dilutions.
-
Add 100 µL of the diluted quizartinib solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the quizartinib concentration and determine the IC50 value using non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[9][10] The luminescent signal is proportional to the amount of ATP present.[11]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
Quizartinib stock solution (in DMSO)
-
Opaque-walled 96-well sterile culture plates[12]
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled 96-well plate.
-
-
Drug Treatment:
-
Follow the same drug treatment protocol as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9][12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][12][13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12][13]
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control (after subtracting the background luminescence from wells with medium only).
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Conclusion
The protocols and data presented provide a robust framework for assessing the in vitro efficacy of quizartinib in AML cell lines. The potent, low nanomolar IC50 values highlight the on-target activity of quizartinib in FLT3-ITD positive AML. These assays are fundamental tools for preclinical drug development and for investigating mechanisms of sensitivity and resistance to FLT3 inhibitors. Careful execution of these protocols will yield reliable and reproducible data, contributing to a better understanding of quizartinib's therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quizartinib for the treatment of acute myeloid leukaemia [clinicaltrialsarena.com]
- 3. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 4. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. OUH - Protocols [ous-research.no]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for Western Blot Analysis of FLT3 Phosphorylation Following Quizartinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, by analyzing the phosphorylation status of FLT3 in cancer cells. The following protocols and data are intended to aid in the preclinical evaluation of quizartinib and other FLT3 inhibitors.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the pathogenesis of acute myeloid leukemia (AML).[1][2] Quizartinib is a second-generation, highly potent, and selective type II FLT3 inhibitor that binds to the inactive conformation of FLT3, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This inhibition of FLT3 signaling ultimately leads to apoptosis and reduced proliferation of FLT3-ITD-positive leukemic cells.[1][3] Western blotting is a fundamental technique to directly measure the inhibition of FLT3 phosphorylation and thereby the activity of quizartinib.
Key Signaling Pathway
Quizartinib treatment inhibits the autophosphorylation of the FLT3 receptor, which in turn blocks the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, as well as the STAT5 signaling molecule.[1][4]
Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
Experimental Workflow
The general workflow for analyzing FLT3 phosphorylation by Western blot involves treating FLT3-ITD positive cells with quizartinib, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect total and phosphorylated FLT3.
Caption: Experimental workflow for Western blot analysis of FLT3 phosphorylation.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effect of quizartinib on FLT3 phosphorylation and cell viability in FLT3-ITD positive AML cell lines.
Table 1: Inhibition of FLT3 Phosphorylation by Quizartinib
| Cell Line | IC₅₀ (nM) for p-FLT3 Inhibition | Reference |
| MV4-11 | 0.50 | [4][5] |
| MOLM-14 | ~1-2 | [6] |
| Primary FLT3/ITD AML Blasts | ~1-2 | [6] |
Table 2: Inhibition of Cell Viability by Quizartinib
| Cell Line | IC₅₀ (nM) for Cell Viability | Reference |
| MV4-11 | <1 | [4] |
| MOLM-13 | <1 | [4] |
| MOLM-14 | <1 | [4] |
Detailed Experimental Protocols
1. Cell Culture and Quizartinib Treatment
-
Cell Lines: MV4-11 or MOLM-14 human AML cell lines, which harbor the FLT3-ITD mutation, are commonly used.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Quizartinib Preparation: Prepare a stock solution of quizartinib in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of quizartinib (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 2 to 24 hours).[4][5]
2. Cell Lysis and Protein Quantification
-
Lysis Buffer: Use a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.
-
Procedure:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method to ensure equal protein loading for subsequent steps.
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
5. Data Analysis
-
Densitometry: Quantify the intensity of the protein bands corresponding to p-FLT3 and total FLT3 using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-FLT3 signal to the total FLT3 signal for each sample to determine the relative level of FLT3 phosphorylation. Further normalization to the loading control can also be performed. The results can then be expressed as a percentage of the vehicle-treated control.
References
- 1. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Quizartinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.[2][3] The primary mechanism of action of quizartinib involves the inhibition of FLT3 kinase activity, which disrupts downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to apoptosis, or programmed cell death, in FLT3-activated leukemia cells.[1][3]
This document provides detailed application notes and protocols for the analysis of quizartinib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Quizartinib-Induced Apoptosis
Quizartinib binds to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation.[1] This blockade disrupts key downstream signaling cascades, including the STAT5, Ras/MAPK, and PI3K/Akt pathways, which are critical for the survival and proliferation of leukemic cells.[1] The inhibition of these pro-survival signals ultimately triggers the intrinsic apoptotic pathway.
Quantitative Analysis of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
Data Summary Tables
The following tables summarize the dose-dependent effects of quizartinib on apoptosis in various cell lines as determined by flow cytometry.
Table 1: Effect of Quizartinib on Apoptosis in FLT3-ITD Positive AML Cell Lines
| Cell Line | Quizartinib Concentration (nM) | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| MOLM-13 | 2 | 48 hours | Synergistic increase with milademetan | [1][4] |
| MOLM-14 | 2 | 48 hours | Synergistic increase with milademetan | [1][4] |
| MV-4-11 | 2 | 48 hours | Synergistic increase with milademetan | [1][4] |
| MV4-11 | 3 | 48 hours | Increased apoptosis | [5] |
Table 2: Dose-Dependent Induction of Apoptosis by Quizartinib in H9c2 Cells
| Treatment | % Viable Cells | % Annexin V+/PI+ Cells |
| DMSO (Control) | ~95% | ~2% |
| Quizartinib (2 µM) | ~90% | ~4% |
| Quizartinib (20 µM) | ~75% | ~8% |
Data in Table 2 are estimations derived from graphical representations in the cited literature and represent approximate values.[6][7]
Table 3: IC50 Values of Quizartinib in Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MOLM-13 | FLT3-ITD | Not specified |
| MV4-11 | FLT3-ITD | Not specified |
While specific IC50 values for apoptosis were not explicitly tabled in the provided search results, quizartinib is known to have IC50 values in the low nanomolar range for inhibiting FLT3 phosphorylation and cell viability in FLT3-ITD positive cell lines.[1]
Experimental Protocols
Protocol 1: Induction of Apoptosis with Quizartinib
This protocol describes the treatment of leukemia cell lines with quizartinib to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quizartinib (AC220) stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the leukemia cells at a density of 0.5 x 10^6 cells/mL in the tissue culture plates.
-
Prepare serial dilutions of quizartinib in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest quizartinib concentration.
-
Add the diluted quizartinib or vehicle control to the corresponding wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, proceed to the Annexin V/PI staining protocol.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol outlines the steps for staining quizartinib-treated cells for apoptosis analysis.
Materials:
-
Quizartinib-treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V Binding Buffer (1X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plates, including any floating cells, and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis:
-
Acquire data using a flow cytometer equipped with appropriate lasers and filters for FITC (for Annexin V) and PI.
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Create a quadrant plot of FITC-Annexin V (x-axis) versus PI (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)
-
References
- 1. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient exposure to quizartinib mediates sustained inhibition of FLT3 signaling while specifically inducing apoptosis in FLT3-activated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Quizartinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has shown significant efficacy in patients with FLT3-mutated acute myeloid leukemia (AML). However, the development of resistance remains a major clinical challenge, limiting the long-term effectiveness of this targeted therapy. Understanding the mechanisms underlying quizartinib resistance is crucial for the development of novel therapeutic strategies to overcome it. The generation of quizartinib-resistant cell lines in vitro provides an invaluable tool for studying these mechanisms and for screening new therapeutic agents.
This document provides detailed protocols for the development and characterization of quizartinib-resistant cell lines. The primary method described is the continuous dose-escalation method, which mimics the gradual development of resistance observed in clinical settings.
Mechanisms of Quizartinib Resistance
Resistance to quizartinib can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance typically involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD), most commonly at the activation loop (e.g., D835Y) or the gatekeeper residue (F691L).[1][2][3] These mutations can prevent quizartinib, a type II inhibitor, from binding to its target, thereby restoring FLT3 signaling.
-
Off-target resistance occurs through the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[2] Common mechanisms include the upregulation of other receptor tyrosine kinases such as AXL or the activation of downstream signaling cascades like the RAS/MAPK pathway.[4][5][6]
-
Microenvironment-mediated resistance can also play a role, where factors secreted by bone marrow stromal cells, such as fibroblast growth factor 2 (FGF2), can promote the survival of AML cells in the presence of quizartinib.[2][6]
It is important to note that in clinical settings, resistance is often polyclonal, with multiple resistance mechanisms emerging within the same patient.[1]
Experimental Protocols
Protocol 1: Development of Quizartinib-Resistant Cell Lines by Dose Escalation
This protocol details the generation of quizartinib-resistant cell lines using a stepwise increase in drug concentration.[7][8][9]
Materials:
-
Parental AML cell line (e.g., MOLM-13, MV4-11, both harboring FLT3-ITD mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quizartinib (AC220)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTS or CCK-8)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at a density of 2 x 10^5 cells/mL.[10]
-
Treat the cells with a range of quizartinib concentrations (e.g., 0.1 nM to 1000 nM) for 72 hours.
-
Determine cell viability using an MTS or CCK-8 assay.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
-
Initiate Resistance Development:
-
Dose Escalation:
-
Once the cells have adapted to the initial drug concentration and resumed a stable growth rate (as observed by cell density and morphology), increase the quizartinib concentration by 1.5 to 2-fold.[7]
-
Monitor the cells closely for signs of recovery. This may take several passages.
-
If a majority of cells die after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller dose increment (e.g., 1.2-fold).[7]
-
Repeat this stepwise increase in quizartinib concentration. The entire process can take several months.
-
-
Cryopreservation:
-
Confirmation of Resistance:
-
Once the cells can proliferate in a significantly higher concentration of quizartinib (e.g., >100 nM), confirm the degree of resistance by re-evaluating the IC50 as described in step 1.
-
A resistant cell line is generally considered established when its IC50 is at least 3-5 times higher than that of the parental cell line.[7][11]
-
Data Presentation:
| Cell Line | Passage Number | Quizartinib Concentration (nM) | IC50 (nM) | Resistance Index (RI) |
| Parental | 0 | 0 | 1.5 | 1.0 |
| Resistant Clone 1 | 10 | 5 | 7.8 | 5.2 |
| Resistant Clone 1 | 20 | 20 | 45.2 | 30.1 |
| Resistant Clone 1 | 30 | 100 | 155.6 | 103.7 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Protocol 2: Characterization of Quizartinib-Resistant Cell Lines
1. Molecular Characterization: FLT3 Kinase Domain Sequencing
-
Objective: To identify secondary mutations in the FLT3 gene that may confer resistance.
-
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the FLT3 kinase domain using polymerase chain reaction (PCR).
-
Sequence the PCR products using Sanger sequencing.
-
Compare the sequences of the resistant and parental cells to identify any acquired mutations.
-
2. Cellular Characterization: Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the activation status of key signaling pathways downstream of FLT3 and potential bypass pathways.
-
Methodology:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK).
-
Incubate with a secondary antibody and visualize the protein bands.
-
3. Functional Characterization: Cell Cycle Analysis
-
Objective: To determine if quizartinib resistance is associated with alterations in the cell cycle.
-
Methodology:
Visualization of Workflows and Pathways
References
- 1. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
protocols for dissolving and storing quizartinib dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of quizartinib dihydrochloride, a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reliable experimental outcomes.
Product Information
| Property | Value |
| Chemical Name | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-yl)phenyl)urea dihydrochloride |
| Synonyms | AC220 dihydrochloride |
| Molecular Formula | C₂₉H₃₂N₆O₄S · 2HCl |
| Molecular Weight | 633.59 g/mol |
| Physical Appearance | Crystalline solid |
Solubility Data
This compound exhibits solubility in various organic solvents. It is sparingly soluble in aqueous buffers. For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.
| Solvent | Solubility | Reference |
| DMSO | ≥ 33.33 mg/mL (≥ 52.60 mM) | [1] |
| 42 mg/mL (74.91 mM) | [2] | |
| 56.07 mg/mL (100 mM) | ||
| 100 mg/mL (178.35 mM) | [3] | |
| DMF | ~50 mg/mL | [4] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [2] |
| ~0.25 mg/mL | [4] | |
| Water | Not soluble | [5] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.[3] Sonication may be required to fully dissolve the compound.[2] For some preparations in DMSO, adjusting the pH to 12 with 1 M NaOH may be necessary to achieve higher concentrations.[1]
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Special Conditions |
| Solid (Powder) | -20°C | ≥ 3 years | Store in a dry, dark place.[5] |
| Room Temperature | Stable | Store in a light-resistant tight container.[6][7] | |
| In Solvent (-80°C) | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (-20°C) | -20°C | 1-6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | ≤ 1 day | Not recommended for long-term storage.[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 633.59 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 633.59 g/mol = 0.0063359 g
-
Mass (mg) = 6.34 mg
-
-
-
Weigh the compound: Carefully weigh out 6.34 mg of this compound powder and transfer it to a sterile conical tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration: For example, if the final desired concentration in the cell culture well is 10 nM.
-
Perform serial dilutions: It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Intermediate Dilution: Dilute the 10 mM stock solution in cell culture medium. For example, to make a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium (1:1000 dilution).
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final concentration. For example, to achieve a 10 nM final concentration in a 1 mL well volume, add 1 µL of the 10 µM intermediate solution.
-
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
Signaling Pathway and Experimental Workflow
Quizartinib is a potent inhibitor of the FLT3 receptor tyrosine kinase. Its mechanism of action involves blocking the autophosphorylation of FLT3, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, particularly in acute myeloid leukemia (AML) with FLT3-ITD mutations.
Caption: Quizartinib inhibits FLT3 signaling.
The following diagram illustrates a general workflow for dissolving and storing this compound for experimental use.
Caption: Workflow for Quizartinib Preparation.
Safety Precautions
This compound is a hazardous substance and should be handled with care.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Handle in a well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[7]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Buy this compound | 1132827-21-4 | >98% [smolecule.com]
- 6. daiichisankyo.us [daiichisankyo.us]
- 7. daiichi-sankyo.de [daiichi-sankyo.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Assessing Quizartinib Efficacy in Primary AML Patient Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of quizartinib, a potent and selective FLT3 inhibitor, against acute myeloid leukemia (AML) primary patient samples. The protocols outlined below are based on established methodologies from preclinical and clinical studies, offering a framework for investigating quizartinib's mechanism of action and anti-leukemic activity.
Introduction
Quizartinib is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant clinical activity in patients with FLT3-internal tandem duplication (ITD) positive AML.[1][2][3] FLT3-ITD mutations are present in approximately 25-30% of AML cases and are associated with a poor prognosis.[4][5] Quizartinib exerts its therapeutic effect by binding to the ATP-binding site of the FLT3 receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as STAT5, MAPK/ERK, and PI3K/AKT.[1][4][6]
These notes provide detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of quizartinib, along with a summary of clinical trial data to contextualize experimental findings.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy of quizartinib in clinical trials involving primary AML patient samples.
Table 1: Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD Positive AML (QuANTUM-First Trial) [7][8][9]
| Endpoint | Quizartinib + Chemotherapy (n=268) | Placebo + Chemotherapy (n=271) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 31.9 months | 15.1 months | 0.776 (0.615-0.979) | 0.0324 |
| Complete Remission (CR) Rate | 54.9% | 55.4% | - | - |
| Median Duration of CR | 38.6 months | 12.4 months | - | - |
| Composite Complete Remission (CRc) Rate | 71.6% | 64.9% | - | - |
Table 2: Efficacy of Quizartinib in Relapsed/Refractory FLT3-ITD Positive AML (Phase II Trial) [10]
| Patient Cohort | Composite Remission Rate | Median Duration of Response | Median Overall Survival |
| Older Patients (≥60 years), 1st Relapse/Refractory | 54% | 12.7 weeks | 25.3 weeks |
| Younger Patients, ≥2nd Line Therapy/Post-HSCT Relapse | 44% | - | - |
Table 3: Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD Negative AML (QUIWI Trial) [11][12][13]
| Endpoint | Quizartinib + Chemotherapy (n=180) | Placebo + Chemotherapy (n=93) | Hazard Ratio (95% CI) / P-value |
| Median Event-Free Survival (EFS) | 20.4 months | 9.9 months | P=0.046 |
| Median Overall Survival (OS) | Not Reached | 29.3 months | P=0.012 |
| 3-Year OS Rate | 60.8% | 45.7% | - |
Signaling Pathways and Experimental Workflows
Quizartinib Mechanism of Action
Caption: Quizartinib inhibits FLT3 autophosphorylation, blocking downstream pro-survival signaling pathways.
Experimental Workflow for Assessing Quizartinib Efficacy
Caption: Workflow for evaluating quizartinib efficacy from patient samples to in vivo models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of quizartinib on AML cells.
Materials:
-
Primary AML blasts or AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Quizartinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of quizartinib in culture medium. Add 100 µL of the quizartinib dilutions to the respective wells to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of quizartinib that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by quizartinib.
Materials:
-
AML cells treated with quizartinib as in the viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat AML cells with various concentrations of quizartinib for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Western Blot for FLT3 Signaling Pathway
This protocol assesses the effect of quizartinib on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
AML cells treated with quizartinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with quizartinib for a short duration (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Colony-Forming Cell (CFC) Assay
This protocol evaluates the effect of quizartinib on the clonogenic potential of AML progenitor cells.
Materials:
-
Mononuclear cells isolated from primary AML patient bone marrow or peripheral blood
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
Quizartinib
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of primary AML cells.
-
Mix the cells with the methylcellulose medium containing various concentrations of quizartinib or vehicle control.
-
Plate 1 mL of the cell-methylcellulose mixture into 35 mm culture dishes in duplicate.
-
Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Count the number of colonies (aggregates of >40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition compared to the vehicle control.
Murine Xenograft Model of AML
This protocol assesses the in vivo efficacy of quizartinib.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
FLT3-ITD positive AML cell line (e.g., MV4-11) or primary patient-derived AML cells
-
Quizartinib formulated for oral gavage
-
Calipers
Procedure:
-
Inject AML cells (e.g., 5 x 10^6 MV4-11 cells) subcutaneously or intravenously into the mice.
-
Allow tumors to establish or leukemia to engraft.
-
Randomize mice into treatment and control groups.
-
Administer quizartinib (e.g., 1-10 mg/kg) or vehicle control daily by oral gavage.
-
Monitor tumor growth by caliper measurements (for subcutaneous models) or assess leukemic burden in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells (for disseminated models).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis.
-
Perform survival analysis to determine the effect of quizartinib on overall survival.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti‐FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Managing Quizartinib-Induced QT Prolongation in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing quizartinib-induced QT prolongation in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of quizartinib-induced QT prolongation?
A1: Quizartinib primarily prolongs the QT interval by inhibiting the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. While it also shows some minor inhibition of the human Ether-à-go-go-Related Gene (hERG) current (IKr), its predominant effect is on IKs. This inhibition delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).
Q2: Why is it critical to monitor for QT prolongation when working with quizartinib in research models?
A2: QT prolongation is a significant safety concern as it can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsade de Pointes (TdP). Therefore, careful monitoring in preclinical models is essential to understand the proarrhythmic potential of quizartinib and to develop strategies to mitigate this risk.
Q3: What are the recommended preclinical models for assessing quizartinib-induced QT prolongation?
A3: A combination of in vitro and in vivo models is recommended.
-
In Vitro :
-
hERG and IKs Channel Assays : Using manual or automated patch-clamp electrophysiology on cells expressing these channels to determine the inhibitory concentration (IC50).
-
Isolated Langendorff-perfused Heart : Allows for the assessment of drug effects on the heart's electrical and mechanical function in an ex vivo setting, providing a more integrated physiological response than single-channel assays.
-
-
In Vivo :
-
Conscious Telemetry in Non-Rodent Species : Beagle dogs and cynomolgus monkeys are the preferred models for in vivo QT assessment due to their cardiovascular physiology being more comparable to humans. Continuous ECG monitoring via telemetry in conscious, freely moving animals is the gold standard.
-
Q4: Are there any specific considerations for rodent models in QT assessment for quizartinib?
A4: While rodent models can be used for initial screening, they are generally less predictive of human QT prolongation. The QT interval in rodents shows a flat rate-dependence, meaning it doesn't change significantly with heart rate, which makes the standard heart rate corrections used in humans and larger animals less applicable.[1] Therefore, non-rodent models are strongly recommended for definitive preclinical QT liability assessment.
Troubleshooting Guides
In Vitro hERG and IKs Patch-Clamp Assays
Q: My hERG/IKs current recordings are unstable or show high leak currents. What should I do?
A:
-
Check Cell Health and Viability : Ensure you are using healthy, viable cells with a high membrane resistance.
-
Optimize Pipette and Seal : Use high-quality borosilicate glass pipettes with appropriate resistance (typically 2-5 MΩ). A high-resistance "giga-seal" (>1 GΩ) is crucial for stable recordings.
-
Review Solutions : Ensure all intracellular and extracellular solutions are correctly prepared, filtered, and at the appropriate pH and temperature.
-
Voltage Protocol : Verify that your voltage-clamp protocol is appropriate for isolating the specific current (hERG or IKs) and that the holding potential is optimal.
Q: I am observing a discrepancy between my manual and automated patch-clamp results. Why might this be?
A:
-
Compound Solubility and Adsorption : Poorly soluble compounds can precipitate in the microfluidic plates of automated systems, leading to inaccurate concentration delivery. Also, some compounds may adsorb to the plastic, reducing the effective concentration. Consider using surfactants like Pluronic F-68 in your solutions to improve solubility.
-
Temperature Differences : Ensure that the temperature is consistent between both setups, as ion channel kinetics are temperature-sensitive.
-
Voltage Protocol Implementation : Double-check that the voltage protocols are identical in both systems.
In Vivo ECG Monitoring in Conscious Animals
Q: I am seeing a lot of artifacts in my conscious animal ECG recordings. How can I minimize them?
A:
-
Proper Electrode Placement and Contact : Ensure electrodes are securely attached with good contact to the skin. Shaving the area and using conductive gel can improve signal quality. For telemetry implants, ensure proper surgical placement.
-
Animal Acclimatization : Allow sufficient time for the animal to acclimate to the housing and any jackets or equipment to reduce stress and movement-related artifacts.
-
Minimize Electrical Interference : Keep other electrical equipment away from the recording setup to avoid 60-Hz (or 50-Hz) interference. Ensure proper grounding of all equipment.
-
Data Filtering : Use appropriate software filters to remove baseline wander and high-frequency noise, but be cautious not to distort the underlying ECG waveform.
Q: The heart rate of my animals is highly variable, making QT correction difficult. What is the best approach?
A:
-
Individual Animal Correction : Whenever possible, use an individual animal correction formula (e.g., individual-specific linear regression) derived from baseline data for that animal, as this is more accurate than generic formulas like Bazett's or Fridericia's.
-
Beat-to-Beat Analysis : Advanced analysis software can perform beat-to-beat correction, which can be more accurate in the presence of high heart rate variability.
-
Conscious, Unrestrained Model : Using conscious, unrestrained animals with telemetry allows for the collection of data during periods of rest when the heart rate is more stable.
Q: My positive control (e.g., moxifloxacin, sotalol) is not showing the expected QT prolongation.
A:
-
Dose and Route of Administration : Verify that the correct dose was administered via the appropriate route.
-
Pharmacokinetics : Ensure that the timing of your ECG measurements coincides with the expected peak plasma concentration (Cmax) of the positive control.
-
Animal Health : Underlying health issues in the animal can affect its response to drugs.
-
Assay Sensitivity : If the issue persists, it may indicate a lack of sensitivity in your experimental setup. Review your entire protocol, from animal handling to data analysis, to identify potential sources of variability.
Data Presentation
| Parameter | In Vitro hERG Assay | In Vitro IKs Assay | In Vivo Dog Telemetry | In Vivo Monkey Telemetry |
| Endpoint | IC50 (µM) | IC50 (µM) | Change in QTc (ms) | Change in QTc (ms) |
| Quizartinib Effect | Minor Inhibition (IC50 > 3 µM) | Potent Inhibition | Dose-dependent QTc Prolongation | Dose-dependent QTc Prolongation |
| Positive Control | E-4031, Dofetilide | Chromanol 293B | Moxifloxacin, Sotalol | Moxifloxacin, Sotalol |
| Expected Positive Control Effect | Potent Inhibition (nM range) | Potent Inhibition (µM range) | Moxifloxacin (30 mg/kg): ~11-17 ms increase.[2] Sotalol (4-16 mg/kg): Dose-dependent increase.[3] | Moxifloxacin (10-30 mg/kg): ~6-15 ms increase.[4][5] |
| Typical Baseline QTc (ms) | N/A | N/A | ~200-250 ms | ~300-350 ms |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Current Measurement
-
Cell Culture : Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media.
-
Cell Preparation : On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external recording solution.
-
Solutions :
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiology :
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell.
-
Establish whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol :
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
-
Drug Application :
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of quizartinib or a positive control (e.g., E-4031).
-
Allow the drug effect to reach a steady state at each concentration before recording.
-
-
Data Analysis :
-
Measure the peak amplitude of the tail current at each concentration.
-
Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 value.
-
In Vivo ECG Monitoring in Conscious Beagle Dogs via Telemetry
-
Animal Model : Use purpose-bred male or female beagle dogs.
-
Telemetry Implantation : Surgically implant a telemetry device (e.g., DSI M-series or similar) according to the manufacturer's instructions. Allow for a sufficient recovery period (at least 2 weeks) post-surgery.
-
Housing and Acclimatization : House animals in a quiet, temperature- and humidity-controlled environment. Acclimatize the dogs to the study procedures and any necessary jackets or slings.
-
Study Design : A Latin-square crossover design is recommended to minimize inter-animal variability. Include a vehicle control group and a positive control group (e.g., oral moxifloxacin 30 mg/kg).
-
ECG Recording :
-
Collect continuous ECG data from the implanted telemetry device.
-
Record at least 24 hours of baseline data before the first dosing day.
-
On dosing days, record data continuously from at least 1 hour pre-dose to 24 hours post-dose.
-
-
Dosing : Administer quizartinib, vehicle, or positive control via the intended clinical route (e.g., oral gavage).
-
Data Analysis :
-
Use a validated data acquisition and analysis system (e.g., Ponemah, Notocord-hem).
-
Extract and average ECG parameters (RR, PR, QRS, QT intervals) over consistent time intervals (e.g., 1-5 minutes).
-
Correct the QT interval for heart rate using an individual animal correction factor.
-
Calculate the change from baseline (ΔQTc) and the placebo-corrected change from baseline (ΔΔQTc).
-
Correlate ECG changes with plasma concentrations of quizartinib if pharmacokinetic data is available.
-
Visualizations
Caption: Mechanism of quizartinib-induced QT prolongation.
Caption: Preclinical workflow for assessing quizartinib's QT liability.
Caption: Logical flow for troubleshooting unexpected QT results.
References
- 1. Unanesthetized Rodents Demonstrate Insensitivity of QT Interval and Ventricular Refractory Period to Pacing Cycle Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive telemetric electrocardiogram assessment in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of moxifloxacin in canine and non‐human primate telemetry assays: Comparison of QTc interval prolongation by timepoint and concentration‐QTc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of moxifloxacin in canine and non-human primate telemetry assays: Comparison of QTc interval prolongation by timepoint and concentration-QTc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quizartinib Dosage for In Vivo Studies
Welcome to the technical support center for the use of quizartinib in preclinical research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for quizartinib in mouse models?
A1: A common starting dose for quizartinib in mouse xenograft models is between 1 and 10 mg/kg, administered once daily via oral gavage.[1][2] Studies have shown that doses in this range can lead to significant tumor regression without causing severe body weight loss.[1][2] For example, complete tumor growth inhibition was observed at 1 mg/kg in a FLT3-ITD-dependent leukemia model.[3] The final optimal dose will depend on the specific animal model, cell line, and experimental endpoints.
Q2: How should I prepare quizartinib for oral administration to mice?
A2: Quizartinib is poorly soluble in water. A common and effective method is to formulate it as a suspension. One published protocol involves diluting quizartinib powder in 15% Captisol® (a polyanionic beta-cyclodextrin) to a final concentration of 2 mg/mL, using sonication to ensure a uniform suspension.[4] Another option is a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is critical to prepare the formulation fresh daily and ensure it is well-mixed before each administration.
Q3: What is the mechanism of action of quizartinib?
A3: Quizartinib is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[5] It specifically targets FLT3 receptors with internal tandem duplication (FLT3-ITD) mutations, which are constitutively active and drive leukemogenesis. Quizartinib binds to the inactive conformation of the FLT3 receptor, preventing autophosphorylation and blocking downstream signaling pathways, including PI3K/AKT, RAS/MEK/ERK, and JAK/STAT.[5][6] This inhibition of signaling leads to cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells.[7]
Q4: What are the known mechanisms of resistance to quizartinib?
A4: Resistance to quizartinib can emerge through several mechanisms. The most common is the acquisition of secondary point mutations in the FLT3 tyrosine kinase domain (TKD), such as at the D835 residue, which can interfere with drug binding.[6] Another mechanism involves the upregulation of parallel signaling pathways that bypass the need for FLT3 signaling. For instance, increased expression of FGF2 in the bone marrow microenvironment can activate the RAS/MAPK pathway, promoting resistance.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Unexpected Toxicity (e.g., >15% body weight loss, lethargy, ruffled fur) | 1. Dose is too high for the specific mouse strain or model. 2. Vehicle intolerance. 3. Improper gavage technique causing stress or injury. [8] | 1. Reduce the dose by 25-50% and monitor closely.2. Consider an alternative formulation vehicle (see Table 2).3. Review oral gavage technique to ensure proper procedure and minimize animal stress. |
| Suboptimal or No Efficacy (e.g., minimal tumor growth inhibition) | 1. Dose is too low. 2. Poor drug formulation or administration. 3. Intrinsic or acquired resistance of the tumor model. [5] 4. Suboptimal dosing frequency. | 1. Perform a dose-escalation study (e.g., 3, 10, 30 mg/kg) to determine an effective dose.[9]2. Ensure the quizartinib suspension is homogenous. Prepare fresh daily. Verify gavage technique.3. Confirm the FLT3-ITD status of your cell line. Consider models of resistance if applicable.[10]4. Quizartinib has a long half-life, so once-daily dosing is generally sufficient, but confirm this in your model.[5] |
| Difficulty with Formulation (e.g., powder not suspending) | 1. Incorrect vehicle components or ratios. 2. Insufficient mechanical dispersion. | 1. Double-check the formulation protocol (see Table 2).2. Use a sonicator or vortex mixer to ensure the powder is evenly suspended in the vehicle.[4] |
Data Summary Tables
Table 1: Examples of In Vivo Dosing Regimens for Quizartinib
| Animal Model | Cell Line | Dose Range (Oral, QD) | Key Outcomes | Citation(s) |
| NOD/SCID Mouse Xenograft | MV4-11 (FLT3-ITD) | 0.3 - 10 mg/kg | Dose-dependent tumor growth inhibition. | [1] |
| Mouse Xenograft | MV4-11 (FLT3-ITD) | 1 - 10 mg/kg | Marked and dose-dependent inhibition of tumor growth. | [5] |
| C57BL/6NRj Mouse | (Myocardial Infarction Model) | 10 mg/kg | No overt toxicity in healthy mice over 4 weeks. | [4] |
| Athymic Mouse Xenograft | MOLM-13 (FLT3-ITD) | 3 - 10 mg/kg | Tumors regressed almost completely. | [3] |
Table 2: Recommended Formulation Vehicles for In Vivo Oral Administration
| Vehicle Composition | Preparation Notes | Citation(s) |
| 15% Captisol® in sterile water | Dilute quizartinib powder to the desired concentration (e.g., 2 mg/mL). Use sonication to create a homogenous suspension. | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Add solvents sequentially, ensuring the solution is clarified as much as possible before adding the next component. Dissolve by heating and/or sonication if necessary. | [3] |
Experimental Protocols
Protocol 1: Formulation and Oral Gavage Administration of Quizartinib
This protocol describes the preparation of quizartinib in a Captisol® vehicle and its administration to mice.
Materials:
-
Quizartinib powder
-
Captisol® powder
-
Sterile, purified water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice)[11]
-
1 mL syringes
Procedure:
-
Vehicle Preparation: Prepare a 15% (w/v) Captisol® solution by dissolving Captisol® powder in sterile water. Vortex until fully dissolved.
-
Quizartinib Suspension:
-
Weigh the required amount of quizartinib powder and place it in a sterile tube.
-
Add the 15% Captisol® vehicle to achieve the desired final concentration (e.g., 2 mg/mL).
-
Vortex thoroughly and then sonicate until a uniform, milky suspension is achieved.
-
Note: Prepare this suspension fresh each day of dosing.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the precise volume to be administered (e.g., for a 10 mg/kg dose and a 2 mg/mL formulation, a 20g mouse would receive 100 µL). The maximum recommended volume is 10 mL/kg.[12]
-
Mix the suspension well by vortexing or flicking the tube immediately before drawing it into the syringe.
-
Restrain the mouse securely, ensuring the head and body are aligned to create a straight path to the esophagus.[13]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes easily into the esophagus. Do not force the needle.[8]
-
Slowly administer the calculated volume.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for 5-10 minutes post-gavage for any signs of distress.[12]
-
Protocol 2: Mouse Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor activity of quizartinib.
Workflow:
-
Cell Culture: Culture FLT3-ITD positive human AML cells (e.g., MV4-11, MOLM-13) under sterile conditions according to the supplier's recommendations.
-
Animal Acclimatization: Allow immunodeficient mice (e.g., NOD/SCID) to acclimate to the facility for at least one week before the study begins.
-
Tumor Implantation:
-
Harvest and wash the cancer cells, then resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
-
Inject the cell suspension (e.g., 2-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Quizartinib 5 mg/kg, Quizartinib 10 mg/kg).
-
-
Treatment Administration:
-
Administer quizartinib or vehicle daily via oral gavage as described in Protocol 1.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control group reach a maximum allowable size.
-
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-FLT3).
-
Compare tumor growth inhibition between treated and vehicle groups.
-
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
Caption: Standard workflow for a quizartinib in vivo xenograft study.
Caption: Troubleshooting flowchart for common in vivo quizartinib issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]
- 4. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Repurposing the FLT3 inhibitor quizartinib to enhance 5-FU treatment of mouse models of intestinal tumors. - ASCO [asco.org]
- 10. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Quizartinib Experiments
Welcome to the technical support center for quizartinib-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of quizartinib?
Quizartinib is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3][4] It functions by binding to the ATP-binding site of the FLT3 receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This disruption primarily affects the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which are crucial for the proliferation and survival of leukemic cells, particularly those harboring FLT3 internal tandem duplication (ITD) mutations.[5][6][7][8]
Q2: In which solvents is quizartinib soluble and what are the recommended storage conditions?
Quizartinib is soluble in organic solvents such as dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9] It is sparingly soluble in aqueous buffers and ethanol.[9] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO.[1][2] It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1] The solid compound is stable for years when stored at -20°C.[9] Aqueous solutions of quizartinib are not recommended for storage for more than one day.[9]
Q3: What are the known off-target effects of quizartinib?
While quizartinib is highly selective for FLT3, it can inhibit other class III receptor tyrosine kinases, most notably c-KIT and platelet-derived growth factor receptor (PDGFR).[4][10] Inhibition of c-KIT is thought to contribute to the myelosuppression observed in clinical settings.[10]
Troubleshooting Guide for Inconsistent In Vitro Results
Inconsistent results in in vitro experiments with quizartinib can arise from several factors, ranging from drug preparation to cell line integrity and the development of resistance. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Higher than Expected IC50 Values or Loss of Potency
If you observe that the half-maximal inhibitory concentration (IC50) of quizartinib is higher than what is reported in the literature for your cell line, or if you notice a gradual loss of potency over time, consider the following possibilities:
Potential Cause 1: Drug Instability or Incorrect Concentration
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Do not use old stock solutions of quizartinib. Prepare a fresh stock in high-quality, anhydrous DMSO.[1]
-
Verify Concentration: If possible, verify the concentration of your quizartinib stock solution using analytical methods.
-
Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Dilutions: Prepare aqueous dilutions for your experiments fresh from the DMSO stock for each experiment. Do not store aqueous solutions of quizartinib.[9]
-
Potential Cause 2: Cell Line Misidentification or Contamination
-
Troubleshooting Steps:
-
Cell Line Authentication: It is critical to regularly authenticate your cell lines using Short Tandem Repeat (STR) or Single Nucleotide Polymorphism (SNP) profiling.[11][12][13] Studies have shown that a significant percentage of cell lines used in research are misidentified or cross-contaminated.[11][13]
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs and is a common cause of inconsistent results.[14]
-
Potential Cause 3: Development of Resistance
-
Troubleshooting Steps:
-
Acquired Resistance: If you are culturing cells for extended periods with quizartinib, they may develop resistance. Common mechanisms of resistance include the acquisition of secondary mutations in the FLT3 kinase domain, such as at residues D835 or F691.[15][16][17]
-
Clonal Selection: The cell population you are using may have pre-existing resistant subclones that are selected for during treatment.
-
Pathway Activation: Resistance can also occur through the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the RAS-MAPK pathway.[15]
-
Issue 2: High Variability Between Replicate Wells or Experiments
Potential Cause 1: Inconsistent Cell Seeding
-
Troubleshooting Steps:
-
Accurate Cell Counting: Ensure you are accurately counting your cells before seeding.
-
Homogeneous Cell Suspension: Make sure your cell suspension is homogeneous before aliquoting into wells to avoid clumps and ensure an even distribution of cells.
-
Potential Cause 2: Edge Effects in Assay Plates
-
Troubleshooting Steps:
-
Avoid Outer Wells: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. If you observe edge effects, consider not using the outermost wells for experimental conditions.
-
Proper Incubation: Ensure your incubator has proper humidity and temperature control.
-
Potential Cause 3: Assay-Specific Issues
-
Troubleshooting Steps:
-
Reagent Preparation: Prepare all assay reagents fresh and according to the manufacturer's instructions.
-
Incubation Times: Adhere strictly to the recommended incubation times for your assay.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent and drug addition.
-
Data Presentation: Expected IC50 Values of Quizartinib
The following table summarizes reported IC50 values for quizartinib in common FLT3-ITD positive acute myeloid leukemia (AML) cell lines. Note that these values can vary between labs due to different experimental conditions.
| Cell Line | FLT3 Status | Reported IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD | 0.40 - 0.56 | [15][18][19] |
| MOLM-13 | FLT3-ITD | 0.89 | [15][19] |
| MOLM-14 | FLT3-ITD | 0.73 | [15][19] |
Experimental Protocols
Cell Viability Assay (Based on CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of quizartinib in culture medium and add them to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[18]
-
Assay Reagent: Allow the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Lysis: Add an equal volume of CellTiter-Glo® reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.[15][19][20]
Western Blot for FLT3 Signaling
-
Cell Treatment: Treat cells with quizartinib at the desired concentrations and time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][22]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]
Visualizations
FLT3 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Cell Line Authentication Resources [dk.promega.com]
- 13. Cell Line Authentication – Research – UW–Madison [research.pathology.wisc.edu]
- 14. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quizartinib (AC220) | FLT3 inhibitor | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
Technical Support Center: Quizartinib Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing quizartinib solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a quizartinib stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing quizartinib stock solutions.[1][2][3][4] Quizartinib is highly soluble in DMSO, with concentrations reaching up to 100 mg/mL.[3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of quizartinib.[3]
Q2: My quizartinib powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter difficulty dissolving quizartinib in DMSO, the following techniques can be employed:
-
Sonication: Applying ultrasonic waves can help break down powder aggregates and enhance dissolution.[1]
-
Warming: Gently warming the solution to 37°C can increase the solubility.[5]
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
Q3: Can I use other solvents to dissolve quizartinib?
A3: While DMSO is the preferred solvent, dimethylformamide (DMF) is another option, with a reported solubility of approximately 50 mg/mL.[2] Ethanol is not recommended as quizartinib is only sparingly soluble in it (approximately 0.25 mg/mL).[2] Quizartinib is considered insoluble in water and aqueous buffers.[2][3][6]
Q4: How should I store my quizartinib stock solution?
A4: Quizartinib stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: I observed precipitation when diluting my DMSO stock solution into aqueous cell culture media. How can I prevent this?
A5: This is a common issue due to the poor aqueous solubility of quizartinib. To minimize precipitation, it is recommended to first dilute the DMSO stock solution in a small volume of a suitable buffer or media before adding it to the final culture volume. For maximum solubility in aqueous buffers, it is suggested to first dissolve quizartinib in DMF and then dilute it with the aqueous buffer of choice.[2] A 1:3 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.25 mg/mL.[2] It is also crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Quizartinib powder will not dissolve in DMSO. | Insufficient solvent volume. | Increase the volume of DMSO to achieve the desired concentration. |
| Old or hydrated DMSO. | Use fresh, anhydrous DMSO. Moisture can significantly decrease solubility.[3] | |
| Insufficient mixing. | Vortex the solution vigorously and/or sonicate the sample to aid dissolution.[1] Gentle warming to 37°C can also be beneficial.[5] | |
| Precipitation occurs upon dilution of DMSO stock into aqueous media. | Poor aqueous solubility of quizartinib. | Perform a serial dilution. First, dilute the DMSO stock in a small volume of the aqueous medium, ensuring rapid mixing. Then, add this intermediate dilution to the final volume. |
| High final concentration of quizartinib. | Ensure the final concentration of quizartinib in the aqueous medium does not exceed its solubility limit in that specific medium. | |
| Final DMSO concentration is too low to maintain solubility. | While keeping DMSO levels non-toxic to cells, a slightly higher (but still safe) final DMSO concentration might be necessary. | |
| Inconsistent experimental results. | Inaccurate concentration of quizartinib solution. | Ensure the quizartinib powder was fully dissolved in the stock solution before making dilutions. Visually inspect for any undissolved particles. |
| Degradation of quizartinib. | Follow proper storage conditions for the stock solution (-20°C or -80°C).[1][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | ~30-100 mg/mL | ~53-178 mM | [2][3] |
| DMF | ~50 mg/mL | ~89 mM | [2] |
| Ethanol | ~0.25 mg/mL | ~0.45 mM | [2] |
| Water | Insoluble | - | [3][6] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | ~0.45 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Quizartinib Stock Solution in DMSO
-
Materials:
-
Quizartinib powder (MW: 560.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 5.61 mg of quizartinib powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it to 37°C.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of Quizartinib Stock Solution for Cell-Based Assays
-
Materials:
-
10 mM Quizartinib stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
-
Procedure (for a final concentration of 10 nM in 1 mL of media):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution. Mix thoroughly by pipetting up and down.
-
Add 1 µL of the 10 µM intermediate solution to 999 µL of cell culture medium containing cells. This will give a final quizartinib concentration of 10 nM. The final DMSO concentration will be 0.0001%.
-
Gently mix the contents of the well or tube.
-
Note: This is an example dilution scheme. Adjust the volumes accordingly to achieve the desired final concentration, ensuring the final DMSO concentration remains below cytotoxic levels (typically <0.5%).
-
Visualizations
Caption: Experimental workflow for preparing and using quizartinib in vitro.
Caption: Simplified FLT3 signaling pathway inhibited by quizartinib.
References
Technical Support Center: Addressing Cytopenia in Mouse Models Treated with Quizartinib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting cytopenia observed in mouse models treated with the FLT3 inhibitor, quizartinib. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant drops in blood counts (neutropenia, thrombocytopenia, anemia) in our mice treated with quizartinib. Is this an expected side effect?
A1: Yes, myelosuppression, leading to cytopenias, is a known on-target and off-target effect of quizartinib. While quizartinib is a potent FLT3 inhibitor, it also exhibits inhibitory activity against other type III receptor tyrosine kinases, most notably c-KIT.[1] Inhibition of c-KIT, which plays a crucial role in the survival and differentiation of hematopoietic stem and progenitor cells, is a primary contributor to the observed myelosuppression.[1] Grade 3/4 adverse events in clinical trials have included anemia, thrombocytopenia, and neutropenia.[1][2][3]
Q2: What is the underlying mechanism of quizartinib-induced cytopenia?
A2: The primary mechanism is the inhibition of the c-KIT receptor tyrosine kinase.[1] c-KIT and its ligand, stem cell factor (SCF), are essential for the proliferation, differentiation, and survival of hematopoietic stem cells and progenitor cells of multiple lineages. By inhibiting c-KIT, quizartinib disrupts these fundamental processes, leading to a reduction in the production of mature blood cells, resulting in neutropenia, thrombocytopenia, and anemia. Additionally, quizartinib inhibits CSF1R, which can affect monocyte and macrophage development.
Q3: At what doses of quizartinib are cytopenias typically observed in mouse models?
A3: The dose-dependent effects of quizartinib on blood counts can vary based on the mouse strain, the duration of treatment, and the specific experimental context. Preclinical studies have utilized a range of doses. For instance, in a mouse model of FLT3-ITD dependent leukemia, oral administration of quizartinib at doses from 1 to 10 mg/kg once daily resulted in marked, dose-dependent inhibition of tumor growth.[4] Another study in a mouse model of myeloproliferative disease used a daily dose of 10 mg/kg. While these studies focus on efficacy, it is at these therapeutic doses that off-target hematological effects can be observed. Clinical studies have identified dose-limiting toxicities, including pancytopenia, at higher doses.[5]
Q4: We are using quizartinib in combination with chemotherapy and seeing severe myelosuppression. Is there a way to mitigate this?
A4: Interestingly, the timing of quizartinib administration relative to chemotherapy can significantly impact myelosuppression. A study has shown that a "priming" dose of quizartinib administered before chemotherapy can protect hematopoietic progenitors from chemotherapy-induced damage. Short-term exposure to quizartinib was found to induce transient quiescence in multipotent progenitors (MPPs), shielding them from the cytotoxic effects of agents like 5-fluorouracil (5-FU). This protective effect led to a more rapid recovery of bone marrow and peripheral blood cellularity.
Q5: What is a recommended protocol for monitoring hematological toxicity in mice receiving quizartinib?
A5: A robust monitoring protocol is crucial for managing cytopenias. Below is a detailed experimental protocol for routine monitoring.
Experimental Protocols
Protocol for Monitoring Hematological Toxicity in Mice
Objective: To monitor and quantify changes in peripheral blood counts in mice undergoing treatment with quizartinib.
Materials:
-
Quizartinib formulation
-
Vehicle control
-
Mouse restrainer
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EDTA-coated micro-hematocrit tubes or other appropriate blood collection vials
-
Automated hematology analyzer calibrated for mouse blood
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Microscope
Procedure:
-
Baseline Blood Collection: Prior to the initiation of treatment, collect a baseline blood sample (approximately 50-100 µL) from each mouse. The tail vein is a common and minimally invasive site for serial blood collection.
-
Treatment Administration: Administer quizartinib or vehicle control to the respective groups of mice as per the experimental design (e.g., daily oral gavage).
-
Serial Blood Monitoring:
-
Collect blood samples at regular intervals throughout the study. A typical frequency would be twice weekly for the first two weeks of treatment and once weekly thereafter. More frequent monitoring may be necessary if severe cytopenia is anticipated or observed.
-
For each blood sample, perform a complete blood count (CBC) using an automated hematology analyzer to determine:
-
White blood cell (WBC) count with differential (neutrophils, lymphocytes, monocytes)
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
-
Blood Smear Analysis:
-
Prepare a blood smear for each sample.
-
Stain the smear using a Wright-Giemsa stain.
-
Perform a manual differential count and assess cell morphology under a microscope to confirm the automated analyzer results and check for any abnormalities.
-
-
Data Analysis:
-
Record and tabulate the CBC data for each mouse at each time point.
-
Calculate the mean and standard deviation for each treatment group.
-
Graph the changes in blood cell counts over time for each group to visualize the kinetics of cytopenia and recovery.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of quizartinib from various studies.
Table 1: Quizartinib Dosing in Mouse Models
| Mouse Model | Quizartinib Dose | Dosing Schedule | Purpose of Study | Reference |
| FLT3-ITD Xenograft (MV4-11 cells) | 1 - 10 mg/kg | Oral, Once Daily | Efficacy, Tumor Growth Inhibition | [4] |
| Myeloproliferative Disease (c-Cbl mutant) | 10 mg/kg | Oral, Once Daily | Efficacy, Hematological Response | |
| Chemotherapy Combination (with 5-FU) | 25 - 30 mg/kg | Oral, Single Dose | Prevention of Chemotherapy-Induced Myelosuppression | |
| FLT3-ITD Xenograft (MOLM-13 & MV4-11) | 5 mg/kg | Oral, 5 days on/2 off | Efficacy in Combination with Milademetan | [6] |
Table 2: Clinically Observed Hematological Adverse Events with Quizartinib Monotherapy
| Adverse Event (Grade 3 or worse) | Frequency in Patients | Reference |
| Anemia | 23% | [3][7] |
| Thrombocytopenia | 12% | [3][7] |
| Neutropenia | 9% | [3][7] |
| Febrile Neutropenia | 23% | [3][7] |
| Leukopenia | 7% | [3][7] |
| Decreased Platelet Count | 6% | [3][7] |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a phase 1 study of quizartinib as maintenance therapy in subjects with acute myeloid leukemia in remission following allogeneic hematopoietic stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib, an FLT3 inhibitor, as monotherapy in patients with relapsed or refractory acute myeloid leukaemia: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Quizartinib Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during in vitro screening with Quizartinib.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for Quizartinib in FLT3-ITD positive AML cell lines?
A1: Quizartinib is a potent inhibitor of FLT3 and typically exhibits IC50 values in the low nanomolar range in FLT3-ITD positive acute myeloid leukemia (AML) cell lines. For example, in cell lines like MV4-11 and MOLM-14, the IC50 is generally between 1-2 nM.[1]
Q2: My FLT3-ITD positive cells show a higher than expected IC50 value for Quizartinib. What are the potential causes?
A2: Several factors could contribute to reduced sensitivity to Quizartinib in FLT3-ITD positive cells:
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Pre-existing resistance mutations: The cell line may harbor pre-existing, albeit rare, subclones with resistance mutations in the FLT3 kinase domain (e.g., D835Y, F691L).[2][3]
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Activation of bypass signaling pathways: The cells may have compensatory activation of other signaling pathways, such as the RAS/MAPK pathway, which can circumvent FLT3 inhibition.
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Experimental variability: Inconsistent cell culture conditions, incorrect cell seeding density, or degradation of the Quizartinib compound can all lead to apparent resistance.
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Cell line integrity: Ensure the cell line has been recently authenticated and is free from contamination.
Q3: I am observing cytotoxicity in FLT3-ITD negative cell lines. Is this expected?
A3: While Quizartinib is highly selective for FLT3, it can inhibit other kinases at higher concentrations, such as c-KIT.[1] Some FLT3-ITD negative cell lines may exhibit sensitivity, although typically at higher IC50 values than FLT3-ITD positive lines. It is also possible that these cell lines have other mutations that confer sensitivity or that off-target effects are being observed at the concentrations tested.
Q4: How can I confirm that Quizartinib is inhibiting FLT3 in my cells?
A4: The most direct way to confirm target engagement is to perform a western blot analysis to assess the phosphorylation status of FLT3. A decrease in phosphorylated FLT3 (p-FLT3) upon Quizartinib treatment indicates target inhibition. It is also recommended to examine the phosphorylation of downstream signaling molecules like STAT5, AKT, and ERK.[4]
Troubleshooting Guides
Problem 1: Higher than Expected IC50 in a Known FLT3-ITD Positive Cell Line
This guide will help you troubleshoot potential reasons for observing a higher than expected IC50 value for Quizartinib in a cell line that is reported to be sensitive.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected Quizartinib resistance.
Step-by-Step Guide:
-
Verify Experimental Protocol:
-
Cell Seeding Density: Ensure a consistent and optimal cell number is plated for the viability assay. Overly confluent or sparse cultures can affect drug sensitivity.
-
Quizartinib Concentration: Prepare fresh serial dilutions of Quizartinib for each experiment. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1% DMSO).
-
Incubation Time: A standard incubation time for cell viability assays with Quizartinib is 72 hours. Shorter incubation times may not be sufficient to observe the full cytotoxic effect.
-
-
Confirm Reagent Integrity:
-
Quizartinib Stock: Verify the integrity and concentration of your Quizartinib stock solution. If possible, compare with a new lot of the compound.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification is a common source of unexpected results. Check for mycoplasma contamination.
-
-
Assess Target Engagement and Downstream Signaling:
-
Western Blot: Treat the cells with a range of Quizartinib concentrations for a short period (e.g., 2-4 hours) and perform a western blot to analyze the phosphorylation status of FLT3, STAT5, AKT, and ERK. A lack of p-FLT3 inhibition at expected effective concentrations suggests a problem with the drug or the assay itself. If p-FLT3 is inhibited but downstream pathways remain active, this could indicate the activation of bypass mechanisms.
-
-
Investigate Resistance Mechanisms:
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FLT3 Sequencing: If target engagement is confirmed but cells remain viable, sequence the kinase domain of FLT3 to check for known resistance mutations (e.g., D835Y, F691L).
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Bypass Pathway Analysis: If no FLT3 mutations are found, consider investigating the activation status of alternative signaling pathways known to confer resistance, such as the RAS-MAPK pathway. This can be done by sequencing key genes (e.g., NRAS, KRAS) or by western blot for key phosphorylated proteins in that pathway.
-
Problem 2: Inconsistent Results Between Different Assays (e.g., Viability vs. Apoptosis)
This guide addresses discrepancies that may arise when different assays produce seemingly contradictory results.
Logical Relationship Diagram
Caption: Relationship between cellular responses to Quizartinib.
Possible Scenarios and Explanations:
-
Scenario: You observe a significant decrease in cell viability but only a modest increase in apoptosis markers.
-
Possible Explanation: Quizartinib can induce cell cycle arrest in addition to apoptosis.[1] A strong cytostatic effect (cell cycle arrest) can lead to a reduction in metabolically active cells (measured in viability assays) without an immediate and proportional increase in cell death. Consider performing a cell cycle analysis to investigate this possibility.
-
-
Scenario: You see a clear induction of apoptosis, but the cell viability assay shows a less pronounced effect.
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Possible Explanation: The timing of the assays is critical. Apoptosis is a process that unfolds over time. If the viability assay is performed too early, the full extent of cell death may not be captured. Conversely, if the apoptosis assay is performed too late, secondary necrosis may interfere with the results. It is advisable to perform a time-course experiment for both assays.
-
-
Scenario: Western blot shows strong inhibition of p-FLT3, but there is minimal effect on cell viability.
-
Possible Explanation: This is a strong indicator of intrinsic or acquired resistance. The cells may have robust bypass signaling pathways that allow them to survive despite the inhibition of FLT3. In this case, follow the steps outlined in the "Higher than Expected IC50" troubleshooting guide to investigate resistance mechanisms.
-
Data Presentation
Table 1: Quizartinib IC50 Values in AML Cell Lines
| Cell Line | FLT3 Status | Reported IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.40 | [5] |
| MOLM-13 | FLT3-ITD | 0.89 | [5] |
| MOLM-14 | FLT3-ITD | 0.73 | [5] |
| KG-1 | FLT3-WT | >1000 | [3] |
| THP-1 | FLT3-WT | >1000 | [4] |
| Ba/F3-ITD | FLT3-ITD | ~2.9 | [6] |
| Ba/F3-ITD + D835Y | FLT3-ITD, TKD mutation | >100 | [2] |
| Ba/F3-ITD + F691L | FLT3-ITD, TKD mutation | >100 | [7] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of Quizartinib (or vehicle control) to the appropriate wells. The final concentration of DMSO should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for FLT3 Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of Quizartinib for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagram
Caption: Simplified FLT3 signaling pathway and the point of inhibition by Quizartinib.
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
dealing with batch-to-batch variability of quizartinib dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of quizartinib dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency (higher IC50) of this compound in our cell-based assays compared to previous experiments. What could be the cause?
A1: A decrease in potency can stem from several factors related to batch-to-batch variability and compound handling:
-
Purity and Formulation: The purity of a new batch of this compound may differ from previous batches. Impurities can interfere with the compound's activity. Additionally, it is supplied as a dihydrochloride salt, and variations in the salt form or hydration state can affect the molecular weight and, consequently, the molarity of your stock solutions.[1]
-
Solubility Issues: this compound has limited aqueous solubility.[2] If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended. Ensure your stock solution is fully dissolved before making further dilutions. For aqueous buffers, it is recommended to first dissolve quizartinib in DMSO or DMF.[2]
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Compound Degradation: While stable at room temperature for extended periods, improper storage or frequent freeze-thaw cycles of stock solutions can lead to degradation.[3][4] Aqueous solutions are not recommended for storage for more than a day.[2]
-
Cell Line Integrity: Over time, cell lines can change, affecting their sensitivity to inhibitors. It is crucial to perform regular cell line authentication.
Q2: How should I properly store and handle this compound to minimize variability?
A2: Proper storage and handling are critical for maintaining the consistency of your results:
-
Solid Compound: Store the solid compound at -20°C for long-term stability (≥4 years).[2] The safety data sheet indicates it is stable at room temperature for at least 48 months.[3] Keep it in a tightly sealed container, away from heat and direct sunlight.[3][5]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or DMF, where it has higher solubility.[1][2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[2] Prepare fresh dilutions in your cell culture medium for each experiment.
Q3: What are the key chemical and physical properties of this compound I should be aware of?
A3: Understanding the properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Formula | C29H32N6O4S · 2HCl | [2] |
| Molecular Weight | 633.59 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility (DMSO) | ~30 mg/mL | [2] |
| Solubility (DMF) | ~50 mg/mL | [2] |
| Solubility (Ethanol) | ~0.25 mg/mL | [2] |
| Solubility (Water) | Sparingly soluble | [2][6] |
| Stability | Stable at room temperature for at least 48 months (solid) | [3] |
Q4: How does quizartinib inhibit the FLT3 signaling pathway?
A4: Quizartinib is a potent and selective second-generation type II FLT3 tyrosine kinase inhibitor.[4][7] It targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is often mutated in acute myeloid leukemia (AML).[7][8] Specifically, it inhibits the autophosphorylation of both wild-type FLT3 and FLT3 with internal tandem duplication (FLT3-ITD) mutations, with IC50 values of 4.2 nM and 1.1 nM, respectively, in MV4-11 cells.[4] This inhibition blocks the downstream signaling pathways that promote cancer cell proliferation and survival.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting inconsistent results that may be due to batch-to-batch variability of this compound.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
To ensure consistency when introducing a new batch of this compound, it is recommended to perform qualification experiments.
Protocol 1: Qualification of a New Batch using a Cell Viability Assay
This protocol is designed to determine the IC50 of a new batch of this compound and compare it to a previously validated batch.
Cell Line: MV4-11 (human AML cell line with FLT3-ITD mutation)
Materials:
-
This compound (new and previous batches)
-
DMSO
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Luminometer
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the new and previous batches of this compound in DMSO. Ensure the compound is fully dissolved.
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of each quizartinib batch (e.g., from 10 µM to 0.1 nM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the quizartinib concentration and determine the IC50 value for each batch using a non-linear regression curve fit.
Expected Outcome: The IC50 value of the new batch should be comparable to that of the previous batch.
Protocol 2: Western Blot Analysis of FLT3 Phosphorylation
This protocol assesses the ability of a new batch of quizartinib to inhibit the autophosphorylation of FLT3.
Cell Line: MV4-11
Materials:
-
This compound (new and previous batches)
-
DMSO
-
RPMI-1640 medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates. Once they reach the desired density, treat the cells with various concentrations of the new and previous batches of quizartinib (e.g., 1 nM, 10 nM, 100 nM) and a DMSO vehicle control for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Compare the levels of phosphorylated FLT3 (p-FLT3) relative to total FLT3 and the loading control across the different treatments.
Expected Outcome: The new batch of quizartinib should inhibit FLT3 phosphorylation in a dose-dependent manner, similar to the previous batch.
Signaling Pathway and Qualification Process Diagrams
Diagram: Quizartinib Mechanism of Action - FLT3 Signaling Pathway
References
- 1. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. daiichisankyo.us [daiichisankyo.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Concentration–QTc analysis of quizartinib in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating Quizartinib's Impact on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quizartinib's performance against other FMS-like tyrosine kinase 3 (FLT3) inhibitors, focusing on their effects on downstream signaling pathways crucial in Acute Myeloid Leukemia (AML). The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation and strategic planning of research and development projects.
Introduction to FLT3 Inhibition and Downstream Signaling
Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (FLT3-ITD), are prevalent in AML and are associated with a poor prognosis. These mutations lead to the constitutive activation of the FLT3 receptor, which in turn activates several downstream signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy. The primary signaling cascades affected include the STAT5, MAPK/ERK, and PI3K/AKT pathways.
Quizartinib is a potent and selective second-generation FLT3 inhibitor that specifically targets the inactive conformation of the FLT3 kinase, making it particularly effective against FLT3-ITD mutations. This guide compares the efficacy of quizartinib with other FLT3 inhibitors—gilteritinib, sorafenib, and midostaurin—in modulating these critical downstream pathways.
Comparative Analysis of FLT3 Inhibitors
The following tables summarize the inhibitory activities of quizartinib and its counterparts on cell viability and the phosphorylation of key downstream signaling molecules. The data has been compiled from various studies, and it is important to note that experimental conditions may vary between studies.
Table 1: Comparative Inhibitory Activity (IC50) on Cell Viability of FLT3-ITD+ AML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Quizartinib | MOLM-14 | 0.67 | [1] |
| MV4-11 | 0.40 | [1] | |
| MOLM-13 | 0.89 | [1] | |
| Gilteritinib | MOLM-14 | 7.87 | [1] |
| Midostaurin | MOLM-14 | 10.12 | [1] |
| Sorafenib | Ba/F3-ITD | ~5-10 | [2] |
Note: Direct side-by-side IC50 values for sorafenib in MOLM-14 or MV4-11 cells were not available in the reviewed literature. The value for Ba/F3-ITD cells is provided for a general comparison.
Table 2: Qualitative and Quantitative Inhibition of Downstream Signaling Pathways
| Inhibitor | Target | Cell Line | Effect | Reference |
| Quizartinib | p-FLT3 | MV4-11 | IC50: 0.50 nM | |
| p-STAT5 | MV4-11 | Potent Inhibition | ||
| p-ERK1/2 | MV4-11 | Potent Inhibition | ||
| p-AKT | MV4-11 | Potent Inhibition | ||
| p-STAT5 | Ba/F3-ITD | Effective Suppression | [3] | |
| p-ERK | Ba/F3-ITD | Effective Suppression | [3] | |
| p-AKT | Ba/F3-ITD | Effective Suppression | [3] | |
| Gilteritinib | p-STAT5 | Ba/F3-ITD | Effective Suppression | [3] |
| p-ERK | Ba/F3-ITD | Effective Suppression | [3] | |
| p-AKT | Ba/F3-ITD | Effective Suppression | [3] | |
| Midostaurin | p-FLT3 | MOLM-14 | Inhibition at 100 nM | [4] |
| p-JNK | FLT3-ITD-JMD | Inhibition | [4] | |
| Sorafenib | p-FLT3 | MOLM-14 | Inhibition | [2] |
Visualizing the FLT3 Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.
Caption: FLT3-ITD downstream signaling pathways and point of inhibition by quizartinib.
Caption: A generalized experimental workflow for comparing FLT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for Western blotting and phospho-flow cytometry, based on commonly cited literature for the analysis of FLT3 signaling.
Western Blotting for Phosphorylated Signaling Proteins
This method is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
-
Cell Lysis:
-
Culture FLT3-ITD positive AML cells (e.g., MOLM-14, MV4-11) to the desired density.
-
Treat cells with various concentrations of quizartinib, gilteritinib, sorafenib, or midostaurin for a specified time (e.g., 2-4 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-FLT3 (Tyr591), p-STAT5 (Tyr694), p-ERK1/2 (Thr202/Tyr204), and p-AKT (Ser473) overnight at 4°C. Typical antibody dilutions range from 1:1000.[5]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Re-probe the membrane with antibodies for total FLT3, STAT5, ERK, and AKT, or a loading control like GAPDH or β-actin, to normalize for protein loading.
-
Phospho-flow Cytometry for Single-Cell Signaling Analysis
This technique allows for the quantification of phosphorylated proteins within individual cells in a heterogeneous population.
-
Cell Treatment:
-
Culture and treat AML cells with FLT3 inhibitors as described for Western blotting.
-
-
Fixation:
-
Fix the cells immediately after treatment by adding formaldehyde to a final concentration of 1.5-4% and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Staining:
-
Wash the permeabilized cells with staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with fluorescently-conjugated antibodies specific for p-STAT5, p-ERK, and p-AKT for 30-60 minutes at room temperature in the dark.
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies in the cell population of interest. The change in MFI relative to untreated controls indicates the degree of inhibition.
-
Conclusion
Quizartinib demonstrates potent inhibition of FLT3-ITD and its downstream signaling pathways, including STAT5, ERK, and AKT.[1][3] Comparative data, although not always from head-to-head studies, suggests that quizartinib has a lower IC50 for inhibiting cell viability in FLT3-ITD+ cell lines compared to first-generation inhibitors like midostaurin and sorafenib, and the second-generation inhibitor gilteritinib.[1] The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to further validate these findings under their specific experimental conditions. The visualization of the signaling pathway and experimental workflow aims to provide a clear conceptual understanding for planning future research in the development of more effective AML therapies.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis [bio-protocol.org]
- 6. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Phosphoflow Cytometry of Acute Myeloid Leukemia Patient-Derived Xenotransplants [jove.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Navigating Resistance: A Comparative Guide to Quizartinib and Other FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. In the landscape of Acute Myeloid Leukemia (AML) treatment, FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a critical therapeutic class. This guide provides an objective comparison of quizartinib, a potent second-generation FLT3 inhibitor, with other agents in its class, focusing on the critical issue of cross-resistance, supported by experimental data and detailed methodologies.
Mutations in the FLT3 gene are among the most common genetic alterations in AML, conferring a poor prognosis.[1] The development of FLT3 inhibitors has significantly improved treatment outcomes; however, the emergence of resistance remains a major clinical challenge.[1] This resistance can be driven by on-target secondary mutations within the FLT3 gene or by the activation of off-target bypass signaling pathways.[2][3]
Understanding FLT3 Inhibitor Classes and Resistance Mechanisms
FLT3 inhibitors are broadly categorized into two types based on their binding mode to the kinase.[1][4]
-
Type I inhibitors , such as gilteritinib, crenolanib, and midostaurin, bind to the active conformation of the FLT3 kinase and are generally effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][4]
-
Type II inhibitors , including quizartinib and sorafenib, bind to the inactive conformation of the kinase, making them highly potent against FLT3-ITD but generally ineffective against activating TKD mutations.[4][5]
Acquired resistance to quizartinib frequently involves the emergence of secondary mutations in the FLT3 tyrosine kinase domain, most commonly at the D835 residue.[2][6] These mutations lock the kinase in an active conformation, preventing the binding of Type II inhibitors like quizartinib.[2] In contrast, Type I inhibitors can often overcome this resistance mechanism.[7] However, the "gatekeeper" mutation, F691L, located at a critical residue controlling access to a hydrophobic pocket, can confer resistance to both Type I and Type II inhibitors.[2][8] More recently, a non-canonical gatekeeper mutation, N701K, has been identified to cause resistance to the Type I inhibitor gilteritinib while surprisingly conferring sensitivity to the Type II inhibitor quizartinib.[6][7]
Beyond on-target mutations, resistance can also arise from the activation of alternative signaling pathways, such as the RAS/MAPK pathway, which can bypass the need for FLT3 signaling.[9][10]
Comparative Efficacy of FLT3 Inhibitors Against Resistance Mutations
The following table summarizes the in vitro activity (IC50 values) of various FLT3 inhibitors against common resistance mutations. Lower IC50 values indicate greater potency.
| FLT3 Mutation | Quizartinib (Type II) IC50 (nM) | Gilteritinib (Type I) IC50 (nM) | Crenolanib (Type I) IC50 (nM) | Midostaurin (Type I) IC50 (nM) | Sorafenib (Type II) IC50 (nM) |
| FLT3-ITD | ~1-5[6][7][11] | ~10-30[7][12] | Potent activity[13][14][15] | Active[16] | Active[17] |
| FLT3-ITD + D835Y | >10,000 (Resistant)[2][12] | Active[12][16] | Superior to quizartinib[13][14][15] | Resistance conferred[12] | Resistant[18] |
| FLT3-ITD + F691L | Resistant[8][12] | Resistant[12][19] | Resistant[4] | Resistance conferred[12] | Resistant[17] |
| FLT3-ITD + N701K | ~3 (Sensitive)[7][11] | >10,000 (Resistant)[7] | Largely insensitive[6] | Largely insensitive[6] | Not widely reported |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of FLT3 inhibitors on leukemia cell lines.
-
Cell Culture: Ba/F3 cells engineered to express various FLT3 mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin. For parental Ba/F3 cells, IL-3 is added to the medium.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the FLT3 inhibitor or DMSO as a vehicle control for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Immunoblotting for FLT3 Phosphorylation
This technique is used to determine the inhibitory effect of the compounds on FLT3 signaling.
-
Cell Lysis: Leukemia cells treated with FLT3 inhibitors for a specified time are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the extent of FLT3 phosphorylation inhibition.
Visualizing Resistance Mechanisms and Experimental Design
To better understand the complex interplay of signaling pathways and the methodologies used to study them, the following diagrams are provided.
Figure 1: FLT3 Signaling and Inhibition
This diagram illustrates the primary signaling pathways downstream of the FLT3 receptor that promote cell proliferation and survival. It also depicts the inhibitory action of Type I and Type II FLT3 inhibitors on the receptor.
Figure 2: Experimental Workflow
This flowchart outlines a typical experimental workflow for generating and characterizing quizartinib-resistant cell lines and subsequently assessing the cross-resistance to other FLT3 inhibitors.
Conclusion
The landscape of FLT3 inhibitor therapy in AML is continually evolving, with the challenge of resistance driving the development of new agents and combination strategies. Quizartinib remains a potent FLT3 inhibitor, but its efficacy can be limited by the emergence of specific on-target mutations. A thorough understanding of the cross-resistance profiles of different FLT3 inhibitors is crucial for optimizing sequential and combination therapies. The data and protocols presented in this guide offer a framework for researchers to navigate this complex area and contribute to the development of more durable and effective treatments for patients with FLT3-mutated AML.
References
- 1. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. missionbio.com [missionbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
comparative analysis of type I vs. type II FLT3 inhibitors
A Comparative Guide to Type I and Type II FLT3 Inhibitors in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, present in approximately 30% of patients with Acute Myeloid Leukemia (AML), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival.[1][2] The two most common types of activating mutations are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), such as the D835 mutation.[2][3]
The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of FLT3-mutated AML. These inhibitors are broadly classified into two categories, Type I and Type II, based on their distinct mechanisms of binding to the FLT3 kinase. This guide provides a comparative analysis of these two classes of inhibitors, detailing their mechanism of action, efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Conformations
The fundamental difference between Type I and Type II inhibitors lies in which conformation of the FLT3 kinase they bind to. The activation state of the kinase is controlled by a key structural element known as the "DFG motif" within the activation loop.
-
Type I Inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP in its binding pocket. This allows them to inhibit FLT3 regardless of whether it is in an active or inactive state.[4][5]
-
Type II Inhibitors bind to the inactive "DFG-out" conformation , targeting a hydrophobic region adjacent to the ATP-binding pocket that is only accessible when the kinase is inactive.[4][6] By stabilizing this inactive state, they prevent the kinase from adopting the active conformation required for signaling.
This differential binding dictates their activity spectrum against various FLT3 mutations. Since Type I inhibitors bind to the active conformation, they are effective against both FLT3-ITD and FLT3-TKD mutations.[3][6] In contrast, Type II inhibitors, which require an inactive conformation to bind, are effective against FLT3-ITD but are generally rendered ineffective by FLT3-TKD mutations, as these mutations lock the kinase in a constitutively active "DFG-in" state.[3][7]
Comparative Data
The distinct mechanisms of Type I and Type II inhibitors translate into differences in their inhibitory profiles, clinical efficacy, and patterns of acquired resistance.
Table 1: Classification and Activity of Representative FLT3 Inhibitors
| Inhibitor | Class | Generation | Target Mutations | FDA Approved for AML |
| Midostaurin | Type I | First | FLT3-ITD, FLT3-TKD | Yes |
| Sunitinib | Type I | First | FLT3-ITD, FLT3-TKD | No[3] |
| Lestaurtinib | Type I | First | FLT3-ITD, FLT3-TKD | No[3] |
| Gilteritinib | Type I | Second | FLT3-ITD, FLT3-TKD | Yes[8][9] |
| Crenolanib | Type I | Second | FLT3-ITD, FLT3-TKD | No[10][11] |
| Sorafenib | Type II | First | FLT3-ITD | No[3] |
| Quizartinib | Type II | Second | FLT3-ITD | Yes[9][10] |
| Ponatinib | Type II | First | FLT3-ITD | No[3] |
Table 2: Comparative Efficacy in Relapsed/Refractory (R/R) AML
Data below is from a meta-analysis of clinical trials for FLT3 inhibitors as monotherapy in R/R AML and high-risk myelodysplastic syndrome (HR-MDS).[12][13]
| Inhibitor Class | Pooled Overall Response Rate (ORR) | Pooled Composite Complete Response (CRc)* |
| Type I | 37% (95% CI, 25-51%)[12][14] | 35% (95% CI, 21-52%)[12][14] |
| Type II | 58% (95% CI, 43-71%)[12][14] | 38% (95% CI, 27-50%)[12][14] |
*CRc includes complete response (CR) and CR with incomplete hematologic recovery (CRi).
Table 3: Common Mechanisms of Acquired Resistance
A critical distinction between the two inhibitor classes is the pattern of mutations that emerge upon relapse.
| Inhibitor Class | Primary Resistance Mechanism |
| Type I | Off-target mutations, most commonly in the RAS/MAPK pathway (e.g., NRAS, KRAS, PTPN11).[15][16][17] |
| Type II | On-target secondary mutations in the FLT3-TKD, most commonly D835 mutations , which lock the kinase in the active state.[3][7][15] |
FLT3 Signaling Pathway
Upon binding its ligand (FL), FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This triggers multiple downstream cascades that promote cell survival and proliferation. Constitutively active FLT3 mutants, such as FLT3-ITD, activate these pathways in a ligand-independent manner.[18] Key pathways include:
-
RAS/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[18]
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[18]
-
STAT5 Pathway: Potently activated by FLT3-ITD, it upregulates anti-apoptotic proteins.[2][18]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 11. onclive.com [onclive.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Efficacy analysis of different FLT3 inhibitors in patients with relapsed/refractory acute myeloid leukemia and high‐risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quizartinib's Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quizartinib's performance with other therapeutic alternatives in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). The data presented is compiled from preclinical studies to offer insights into the efficacy and mechanisms of this potent FLT3 inhibitor.
Executive Summary
Quizartinib, a second-generation, highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant antileukemic activity in preclinical models, particularly in those harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2] This mutation is a common driver in AML and is associated with a poor prognosis.[1] Patient-derived xenografts, which closely recapitulate the heterogeneity of human tumors, serve as a crucial platform for evaluating the in vivo efficacy of targeted therapies like quizartinib. This guide summarizes key findings from studies utilizing these models, comparing quizartinib's efficacy as a monotherapy and in combination with other agents against relevant clinical comparators.
Comparative Efficacy of FLT3 Inhibitors in a FLT3-ITD AML PDX Model
In a patient-derived xenograft model of FLT3-ITD positive AML, quizartinib demonstrated potent antileukemic effects, significantly reducing the percentage of human AML blast cells in the bone marrow of engrafted mice. Its efficacy was compared to that of gilteritinib, another potent FLT3 inhibitor.
Table 1: Antileukemic Effects of Quizartinib vs. Gilteritinib in a FLT3-ITD AML PDX Model [3]
| Treatment Group | Dosage | Mean Percentage of Human CD45+/CD33+ Blast Cells in Bone Marrow (Post-Treatment) |
| Vehicle Control | - | ~40% |
| Quizartinib | 5 mg/kg/day | <10% |
| Gilteritinib | 30 mg/kg/day | <10% |
Data is estimated from graphical representations in the source material and is intended for comparative purposes.
Dose-Dependent Tumor Growth Inhibition in Xenograft Models
In a mouse xenograft model using the human FLT3-ITD-positive MV4-11 cell line, quizartinib and its active metabolite, AC886, exhibited marked and dose-dependent inhibition of tumor growth when administered orally.[1][4]
Table 2: Dose-Dependent Antitumor Activity of Quizartinib in an MV4-11 Xenograft Model [4]
| Treatment Group | Daily Oral Dose | Tumor Growth Inhibition |
| Quizartinib | 0.3 mg/kg | Significant |
| Quizartinib | 1 mg/kg | Significant |
| Quizartinib | 3 mg/kg | Significant |
| Quizartinib | 10 mg/kg | Significant |
| AC886 (active metabolite) | 0.3 mg/kg | Significant |
| AC886 (active metabolite) | 1 mg/kg | Significant |
| AC886 (active metabolite) | 3 mg/kg | Significant |
| AC886 (active metabolite) | 10 mg/kg | Significant |
The study reported statistically significant (P<.0001) tumor growth inhibition for all tested doses compared to the control group.
Overcoming Resistance: Combination Strategies
Resistance to FLT3 inhibitors, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), is a significant clinical challenge.[5][6] Preclinical studies in PDX models are exploring combination therapies to overcome or prevent resistance. For instance, the combination of quizartinib with the pan-PI3K inhibitor BAY-806946 has shown synergistic effects in primary FLT3-ITD AML cells.[7] Another study identified foretinib as a potent FLT3 inhibitor that is effective against secondary mutations that confer resistance to both quizartinib and gilteritinib.[8]
Experimental Protocols
Establishment and Treatment of a FLT3-ITD AML PDX Model[3]
-
PDX Generation: 1 x 10^6 viable primary AML cells from a patient with a FLT3-ITD mutation were injected retro-orbitally into conditioned NOD/SCID gamma (NSG) mice.
-
Engraftment Monitoring: Engraftment was monitored every 10 days by measuring human CD45 chimerism in the bone marrow via flow cytometry. Mice were sacrificed when engraftment reached at least 10%.
-
Expansion and Treatment: Bone marrow cells from successfully engrafted mice were collected, pooled, and cryopreserved. For the efficacy study, 1 x 10^6 viable PDX cells were injected retro-orbitally into non-conditioned 8-week-old female NSG mice.
-
Treatment Initiation: After 6-7 weeks, when more than 1% human cells were detected in the bone marrow, mice were randomized into three groups.
-
Drug Administration: Treatment was administered daily for 2 weeks by oral gavage with either vehicle (10% DMSO in water), quizartinib (5 mg/kg/day), or gilteritinib (30 mg/kg/day).
-
Efficacy Assessment: Three days after the final dose, mice were sacrificed, and the percentage of human CD45+/CD33+ blast cells in the bone marrow was determined by flow cytometry.
MV4-11 Xenograft Model for Tumor Growth Inhibition[4]
-
Cell Line: The human FLT3-ITD-positive AML cell line, MV4-11, was used.
-
Xenograft Establishment: MV4-11 cells were injected into NOD/SCID mice.
-
Treatment Groups: Mice were randomized to receive vehicle control, quizartinib, or its active metabolite AC886.
-
Drug Administration: Quizartinib and AC886 were administered orally once daily at doses ranging from 0.3 to 10 mg/kg.
-
Efficacy Assessment: Tumor volume was measured over time to determine the extent of tumor growth inhibition.
Visualizing the Science: Pathways and Workflows
Quizartinib's Mechanism of Action: The FLT3 Signaling Pathway
Quizartinib is a type II FLT3 inhibitor that selectively binds to the inactive conformation of the FLT3 receptor, preventing its autophosphorylation.[1] This action blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for the proliferation and survival of leukemic cells.[1] The inhibition of these pathways ultimately leads to apoptosis of FLT3-ITD-dependent cancer cells.[1]
Caption: Quizartinib inhibits the constitutively active FLT3-ITD receptor.
Experimental Workflow for PDX Model Efficacy Testing
The generation and utilization of patient-derived xenografts for preclinical drug efficacy studies follow a systematic workflow. This process ensures the faithful propagation of the patient's tumor characteristics and provides a robust platform for evaluating therapeutic responses.
Caption: Workflow for evaluating quizartinib efficacy in PDX models.
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of FLT3 Inhibitors in Acute Myeloid Leukemia
An Objective Guide for Researchers and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a crucial component in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 mutations.[1][2] However, the therapeutic benefits of these agents are often accompanied by a range of adverse events that can impact treatment adherence and patient outcomes. This guide provides a detailed comparison of the safety profiles of prominent FLT3 inhibitors, supported by quantitative data from clinical trials and detailed experimental methodologies for toxicity assessment.
Classification of FLT3 Inhibitors
FLT3 inhibitors are broadly categorized into two generations based on their specificity and potency.[2][3]
-
First-Generation (Multi-Kinase) Inhibitors: These agents, including midostaurin and sorafenib, target multiple kinases in addition to FLT3.[3][4] While this multi-targeted approach may offer broader anti-leukemic activity, it can also lead to increased off-target toxicities.[3][4]
-
Second-Generation (Selective) Inhibitors: Gilteritinib, quizartinib, and crenolanib are more potent and selective for FLT3, which generally results in fewer off-target side effects.[2][3][5]
FLT3 inhibitors are also classified by their binding mechanism:
-
Type I inhibitors (e.g., midostaurin, gilteritinib, crenolanib) bind to the active conformation of the FLT3 receptor, making them effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[6][7]
-
Type II inhibitors (e.g., sorafenib, quizartinib) bind to the inactive conformation and are primarily active against FLT3-ITD mutations.[6][7]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common and clinically significant adverse events (AEs) associated with various FLT3 inhibitors, based on data from key clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, treatment regimens (monotherapy vs. combination), and AE reporting methodologies.
Table 1: Hematological Adverse Events (Grade ≥3)
| Adverse Event | Midostaurin (with Chemotherapy) | Sorafenib (with Chemotherapy) | Gilteritinib (Monotherapy) | Quizartinib (Monotherapy) | Crenolanib (with Chemotherapy) |
| Febrile Neutropenia | 81% | 26%[8] | 45% | 31% | 61%[9] |
| Anemia | 92% | - | 40% | 31% | - |
| Thrombocytopenia | 88% | - | 35% | 27% | - |
| Neutropenia | 86% | - | 38% | 31% | - |
Data compiled from various clinical trial reports. Dashes indicate data not consistently reported in a comparable format.
Table 2: Non-Hematological Adverse Events of Clinical Significance (All Grades)
| Adverse Event | Midostaurin | Sorafenib | Gilteritinib | Quizartinib | Crenolanib |
| Cardiovascular | |||||
| QTc Prolongation | 10.1%[7] | - | 11% | 31%[10] | No evidence of cardiac issues reported[9] |
| Gastrointestinal | |||||
| Nausea | 83% | 19%[8] | 31% | 23% | 57%[11] |
| Diarrhea | 55% | 22%[8] | 24% | 20% | 47%[11] |
| Vomiting | 61% | - | 19% | 19% | 47%[11] |
| Hepatic | |||||
| ALT/AST Elevation | - | - | 41% (ALT), 40% (AST) | 13% | - |
| Dermatological | |||||
| Rash | 16%[1] | 67% | 21% | - | - |
| Other | |||||
| Fatigue | - | 22%[8] | 22% | 20% | - |
| Differentiation Syndrome | Rare[1] | - | 3% | 3% | - |
Data compiled from various clinical trial reports. Dashes indicate data not consistently reported in a comparable format.
Key Safety Considerations for FLT3 Inhibitors
Myelosuppression: Myelosuppression, characterized by a decrease in red blood cells, white blood cells, and platelets, is a common and dose-limiting toxicity for most anti-cancer agents, including FLT3 inhibitors.[12] This can lead to anemia, neutropenia, and thrombocytopenia, increasing the risk of fatigue, infections, and bleeding.[13][14] While often a consequence of the underlying disease and concurrent chemotherapy, FLT3 inhibitors can exacerbate this toxicity.[15]
Cardiotoxicity: A significant concern with some FLT3 inhibitors is cardiotoxicity, most notably QTc interval prolongation, which can increase the risk of life-threatening cardiac arrhythmias.[10][16] Quizartinib, in particular, has been associated with a higher risk of QTc prolongation compared to other agents like gilteritinib.[10] Careful cardiac monitoring is crucial for patients receiving these drugs, especially those with pre-existing heart conditions.[17] Crenolanib has been reported to have a more favorable cardiac safety profile.[9]
Hepatotoxicity (Drug-Induced Liver Injury - DILI): Elevations in liver enzymes (ALT and AST) have been observed with several FLT3 inhibitors, with gilteritinib showing a notable incidence of mild transaminitis.[1][10] While severe drug-induced liver injury is infrequent in clinical trials, it remains a critical safety aspect to monitor, as it can be a predictor of more severe liver damage.[18][19][20]
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common side effects of many FLT3 inhibitors.[7][8][11] These are generally manageable with supportive care but can impact a patient's quality of life and ability to adhere to treatment.
Differentiation Syndrome: A rare but serious complication associated with some differentiating agents in AML, differentiation syndrome has been reported with FLT3 inhibitors like gilteritinib and quizartinib.[1] Prompt recognition and management are essential.
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of FLT3 inhibitors involves a series of preclinical and clinical assessments.
1. Preclinical Myelotoxicity Assessment:
-
Colony-Forming Unit (CFU) Assays: These in vitro assays are used to quantify the inhibitory effect of a drug on hematopoietic progenitor cells from bone marrow.[12] Different lineages can be assessed, including granulocyte-macrophage (CFU-GM), erythroid (BFU-E/CFU-E), and megakaryocyte (CFU-Mk).[12] The IC50 (concentration causing 50% inhibition) is determined and compared to that of drugs with known clinical myelosuppression.[12]
2. Preclinical Cardiotoxicity Assessment:
-
hERG Channel Assay: This is a standard in vitro assay to assess a drug's potential to block the hERG potassium channel, which is a primary mechanism for drug-induced QT prolongation.
-
Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs): These cells provide a more integrated in vitro model to assess various aspects of cardiotoxicity, including electrophysiological effects (using microelectrode arrays - MEA), cell viability, apoptosis, and mitochondrial damage.[21][22][23] This approach has shown greater predictive value than the hERG assay alone.[21]
3. Clinical Evaluation of Drug-Induced Liver Injury (DILI):
-
Systematic Monitoring: During clinical trials, regular monitoring of serum liver tests (ALT, AST, bilirubin) is the primary method for detecting potential DILI.[19]
-
Causality Assessment: When liver test abnormalities are detected, a thorough causality assessment is performed by clinical experts to rule out other causes of liver injury.[19] This involves a systematic collection of diagnostic data.[19] The FDA provides guidance on the premarketing clinical evaluation of DILI.[18][20]
Visualizing Pathways and Workflows
FLT3 Signaling Pathway and Inhibitor Action
References
- 1. tandfonline.com [tandfonline.com]
- 2. Safety of FLT3 inhibitors in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 7. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. What's better: Quizartinib vs Gilteritinib? – meds.is [meds.is]
- 11. ashpublications.org [ashpublications.org]
- 12. Roles for in vitro myelotoxicity tests in preclinical drug development and clinical trial planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. tandfonline.com [tandfonline.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The safety profile of FLT3 inhibitors in the treatment of newly diagnosed or relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. soterius.com [soterius.com]
- 20. fda.gov [fda.gov]
- 21. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 23. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Quizartinib Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Quizartinib Dihydrochloride, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment. This compound and all materials that have come into contact with it must be treated as hazardous waste.
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first and most critical step. All waste streams must be clearly identified and separated to ensure compliant disposal.
Waste Categories:
-
Unused or Expired Product: Pure this compound, including expired or unwanted bulk powder and tablets.
-
Contaminated Materials: Items that have come into direct contact with the drug. This includes, but is not limited to:
-
Personal Protective Equipment (PPE): Gloves, gowns, masks, and shoe covers.
-
Laboratory Consumables: Pipette tips, vials, culture flasks, and syringes.
-
Cleaning Materials: Absorbent pads, wipes, and spill cleanup debris.
-
-
Sharps: Needles, scalpels, and other sharp instruments contaminated with this compound.
-
Empty Containers: Original packaging, vials, and bottles that held the drug.
All waste must be collected in designated, leak-proof, and puncture-resistant containers. These containers must be clearly labeled with the cytotoxic waste symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
Disposal Procedures
The primary and recommended method for the disposal of this compound and associated cytotoxic waste is high-temperature incineration . This process ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol:
-
Containment: Securely seal all cytotoxic waste containers. Ensure that lids are tightly closed and that there is no external contamination.
-
Labeling: Verify that all containers are accurately labeled as cytotoxic waste.
-
Storage: Store the sealed containers in a designated, secure area with restricted access, away from general laboratory traffic.
-
Licensed Waste Carrier: Arrange for collection by a licensed hazardous waste disposal company that is permitted to transport and incinerate cytotoxic waste.
-
Documentation: Maintain a detailed inventory of all disposed this compound waste, including quantities and dates of disposal, in accordance with institutional and regulatory requirements.
Chemical Decontamination:
While incineration is the preferred method, chemical decontamination may be considered for surface cleaning and spill management. However, there are no universally validated chemical deactivating agents for all cytotoxic drugs, including this compound. If chemical decontamination is necessary, consult your institution's environmental health and safety (EHS) department for approved protocols. Any materials used for decontamination must themselves be disposed of as cytotoxic waste.
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Incineration Temperature | Up to 1200°C | [1][2] |
| Gas Residence Time (Incineration) | Minimum of 2 seconds | [1][2] |
Experimental Protocols
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
